Rifaximin-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCRJKRKKOLAOJ-JDVCSXHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC3=C5O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Rifaximin-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Rifaximin-d6, a deuterated analog of the broad-spectrum antibiotic Rifaximin. This compound is a critical internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Rifaximin in biological matrices. This document details the synthetic pathways for introducing deuterium (B1214612) atoms, outlines rigorous characterization methodologies, and presents key analytical data in a structured format. The guide is intended to be a valuable resource for researchers and professionals involved in the development and analysis of Rifaximin and its isotopically labeled counterparts.
Introduction
Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic with broad-spectrum activity against a variety of gut pathogens.[1] It is primarily used for the treatment of traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and for the reduction of the risk of overt hepatic encephalopathy recurrence.[1][2] Given its low systemic absorption, Rifaximin's therapeutic action is localized to the gastrointestinal tract.
The development and validation of analytical methods for quantifying Rifaximin in biological samples are crucial for pharmacokinetic and bioequivalence studies. Isotopically labeled internal standards are essential for achieving high accuracy and precision in such analyses, particularly with mass spectrometry-based methods. This compound, in which six hydrogen atoms are replaced with deuterium, serves as an ideal internal standard due to its chemical similarity to the parent drug and its distinct mass, allowing for clear differentiation in mass spectrometric analyses.[3][4]
This guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization using modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a deuterated precursor followed by its condensation with a Rifamycin derivative. The key to the synthesis is the introduction of the deuterium labels at a stable position in one of the starting materials.
Synthesis of Deuterated Precursor: 2-amino-4-(methyl-d3)-pyridine and its d3 analogue
The primary route for the synthesis of this compound involves the use of deuterated 2-amino-4-picoline. A patented method describes the synthesis of this compound starting from Rifamycin S and a deuterated 2-amino-4-picoline derivative. The following is a general outline of the synthetic approach.
Experimental Protocol: Synthesis of 2-amino-4-(methyl-d3)-pyridine
-
Step 1: Deuteration of 4-Picoline. 4-Picoline can be deuterated at the methyl group to form 4-picoline-d3. This can be achieved through various methods, including exchange reactions in the presence of a suitable catalyst and a deuterium source like D2O at elevated temperatures.
-
Step 2: Amination of Deuterated 4-Picoline. The resulting 4-picoline-d3 is then converted to 2-amino-4-(methyl-d3)-pyridine. This can be accomplished through established methods for the amination of pyridines.
Synthesis of this compound
The final step in the synthesis is the reaction of the deuterated 2-amino-4-picoline with a suitable Rifamycin derivative, typically Rifamycin S or Rifamycin O.
Experimental Protocol: Synthesis of this compound
A Chinese patent (CN111423456A) outlines a process for the synthesis of this compound. The following is a summarized protocol based on the information available in similar non-deuterated syntheses.
-
Reaction Setup: In a suitable reaction vessel, Rifamycin S is dissolved in a mixture of solvents, such as dichloromethane (B109758) and ethanol.
-
Addition of Deuterated Precursor: An excess of 2-amino-4-(methyl-d3)-pyridine is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures, for a period sufficient to ensure complete reaction (e.g., 24-48 hours).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield this compound of high purity.
Caption: LC-MS/MS workflow for this compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H NMR confirms the absence of signals at the positions of deuteration, while ¹³C NMR can show changes in the signals of the carbon atoms bonded to deuterium.
Predicted ¹H NMR Spectral Data
Predicted ¹³C NMR Spectral Data
In the ¹³C NMR spectrum of this compound, the signal for the deuterated methyl carbon would be observed as a multiplet due to C-D coupling, and its chemical shift may be slightly different from the corresponding carbon in unlabeled Rifaximin.
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to those of unlabeled Rifaximin.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ | |
| Molecular Weight | 791.9 g/mol | |
| Purity (deuterated forms) | ≥99% (d₁-d₆) | |
| Solubility | Slightly soluble in Chloroform and Methanol |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via a deuterated 2-amino-4-picoline intermediate is a viable method for producing this essential internal standard. The characterization data, particularly from LC-MS/MS, confirms the identity and utility of this compound for the accurate quantification of Rifaximin in biological matrices. The information presented herein serves as a valuable resource for scientists and researchers in the fields of drug development, analytical chemistry, and clinical pharmacology.
References
Rifaximin-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rifaximin-d6, a deuterated analog of the antibiotic Rifaximin (B1679331). It is intended to serve as a comprehensive resource, detailing its chemical properties, its application in quantitative analysis, and the broader mechanistic context of its parent compound, Rifaximin. This guide is tailored for professionals in research and drug development who require precise and reliable data for their work.
Core Compound Data
This compound is primarily utilized as an internal standard for the quantification of Rifaximin in biological matrices through mass spectrometry-based assays.[1] Its physical and chemical properties are crucial for its application in these analytical methods.
| Property | Value | Reference(s) |
| CAS Number | 1262992-43-7 | [1][2][3][4] |
| Molecular Weight | 791.92 g/mol | |
| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ | |
| Synonyms | 4-Deoxy-4'-methylpyridol[1',2'-1,2]imidazo[5,4-c]rifamycin SV-d6, Rifamycin L 105-d6 | |
| Purity | >95% (HPLC) | |
| Isotopic Enrichment | >95% |
Experimental Protocol: Quantification of Rifaximin using this compound Internal Standard by LC-MS/MS
The following is a representative protocol for the quantification of Rifaximin in human plasma using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic and other clinical studies.
1. Preparation of Solutions:
-
Rifaximin Stock Solution: Prepare a 1.0 mg/mL stock solution by dissolving the appropriate amount of Rifaximin in methanol (B129727).
-
This compound (Internal Standard) Stock Solution: Prepare a 0.1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Rifaximin stock solution with 50% methanol to create standard working solutions. A working solution of the IS is also prepared by diluting the IS stock solution with 50% methanol.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 300 µL plasma sample, add 30 µL of the this compound internal standard working solution and vortex for 10 seconds.
-
Acidify the sample by adding 100 µL of 0.1 N phosphoric acid.
-
Perform liquid-liquid extraction by adding an appropriate organic solvent, followed by vortexing and centrifugation to separate the layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: A suitable C18 column (e.g., Gemini C18, 50 x 2.0 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) and formic acid. A typical mobile phase could be acetonitrile / 10 mM ammonium formate (in 0.1% formic acid) (80:20, v/v).
-
Flow Rate: A typical flow rate is 0.20-0.30 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rifaximin: m/z 786.4 → 754.3 or 786.4 → 754.4.
-
This compound (IS): m/z 792.5 → 760.4 or 792.5 → 760.5.
-
-
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of Rifaximin in the unknown samples is then determined from this calibration curve.
Mechanism of Action and Signaling Pathway of Rifaximin
Understanding the mechanism of action of Rifaximin provides the essential context for its therapeutic applications and the importance of its accurate quantification. Rifaximin has a dual mechanism of action.
1. Inhibition of Bacterial RNA Synthesis: Rifaximin's primary antibacterial effect is achieved by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase. This binding inhibits the initiation of RNA synthesis, which in turn prevents the production of essential bacterial proteins, ultimately leading to bacterial cell death. This mechanism is specific to bacterial polymerases, so mammalian RNA synthesis is not affected.
2. Pregnane (B1235032) X Receptor (PXR) Activation: Beyond its antibiotic properties, Rifaximin acts as a selective agonist of the pregnane X receptor (PXR), a nuclear receptor that is highly expressed in the gastrointestinal tract. Activation of PXR by Rifaximin leads to the regulation of genes involved in xenobiotic metabolism and detoxification. Furthermore, PXR activation can exert immunomodulatory and anti-inflammatory effects through its interaction with intracellular signaling cascades, including the inhibition of the pro-inflammatory transcription factor NF-κB. This PXR-dependent pathway is thought to contribute significantly to Rifaximin's efficacy in treating conditions such as irritable bowel syndrome and inflammatory bowel diseases.
References
A Technical Guide to the Solubility of Rifaximin-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Rifaximin-d6, a deuterated analog of the antibiotic Rifaximin. Understanding the solubility of this compound is critical for its application as an internal standard in pharmacokinetic and metabolic studies, as well as for its potential use in various research contexts. This document outlines the known solubility characteristics of this compound and its non-deuterated counterpart, details the experimental protocols for solubility determination, and provides a visual representation of a standard experimental workflow.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For drug discovery and development, solubility is a critical parameter influencing bioavailability, formulation, and in vitro assay performance. Two key types of solubility are often considered:
-
Thermodynamic Solubility: This refers to the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It is a measure of the true solubility of the most stable crystalline form of the compound.
-
Kinetic Solubility: This is the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO). It is a high-throughput screening method that provides a rapid assessment of solubility but may result in supersaturated solutions and thus higher apparent solubility values.
Solubility Profile of this compound
Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative assessments and data from its parent compound, Rifaximin, provide valuable insights. Deuterium substitution is not expected to significantly alter the physicochemical properties, including solubility, compared to the parent compound.
Table 1: Summary of this compound and Rifaximin Solubility
| Solvent System | This compound Solubility | Rifaximin Solubility (Quantitative) |
| Chloroform | Slightly Soluble[1] | Not Reported |
| Methanol | Slightly Soluble[1] | Not Reported |
| Ethanol (B145695) | Not Reported | ~ 30 mg/mL[2] |
| Dimethylformamide (DMF) | Not Reported | ~ 30 mg/mL[2] |
| Dimethyl Sulfoxide (DMSO) | Not Reported | ~ 10 mg/mL[2], 47 mg/mL (59.8 mM) |
| Water | Not Reported | Insoluble |
| Aqueous Buffers (e.g., PBS) | Not Reported | Sparingly soluble |
| 1:1 Ethanol:PBS (pH 7.2) | Not Reported | ~ 0.5 mg/mL |
Note: The solubility of Rifaximin in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for accurate determinations. For aqueous solutions, a common technique is to first dissolve the compound in a water-miscible organic solvent like ethanol and then dilute it with the aqueous buffer.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the thermodynamic and kinetic solubility of a compound like this compound.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed vial or flask. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at the end of the experiment.
-
Equilibration: The sealed container is agitated in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C). The shaking should be vigorous enough to ensure good mixing between the solid and the solvent. The equilibration time is typically 24 to 72 hours to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved compound.
-
Data Analysis: The solubility is reported in units such as mg/mL or µM.
References
An In-depth Technical Guide to the Stability and Storage of Rifaximin-d6
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Rifaximin-d6, a deuterated analog of the antibiotic Rifaximin. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the subject, offering detailed experimental protocols and clear data presentation to ensure the integrity and proper handling of this important research compound. This compound is primarily utilized as an internal standard for the quantification of Rifaximin in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]
Overview of this compound
This compound is a semi-synthetic, nonsystemic antibiotic derived from rifamycin (B1679328) SV.[2] It functions by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting bacterial RNA synthesis and growth.[2] Due to its minimal gastrointestinal absorption, its effects are localized to the gut, making it effective for treating conditions like traveler's diarrhea caused by noninvasive E. coli, irritable bowel syndrome with diarrhea (IBS-D), and in reducing the risk of overt hepatic encephalopathy recurrence.[1]
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 1262992-43-7[1] |
| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ |
| Molecular Weight | 791.92 g/mol |
| Appearance | Dark Orange to Red Solid |
| Purity | >95% (HPLC) |
| Isotopic Enrichment | >95% |
| Solubility | Slightly soluble in Chloroform and Methanol |
Recommended Storage and Shipping Conditions
The stability of this compound is contingent on appropriate storage conditions to prevent degradation and ensure its long-term integrity for research applications. The following table summarizes the recommended storage and shipping conditions from various suppliers.
| Supplier | Storage Temperature | Stated Stability | Shipping Conditions |
| Cayman Chemical | -20°C | ≥ 4 years | Room temperature in the continental US; may vary elsewhere |
| TargetMol | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | 3 years (powder); 1 year (in solvent) | Ambient temperature or with blue ice |
| LGC Standards | -20°C | Not specified | Room Temperature |
| Sussex Research | -20°C | Not specified | Ambient |
| Pharmaffiliates | 2-8°C (Refrigerator) | Not specified | Ambient |
It is crucial to adhere to the specific storage instructions provided on the product's certificate of analysis. Generally, storing the solid compound at -20°C in a tightly sealed container is the recommended practice to ensure long-term stability.
Stability Profile and Degradation Pathways
While specific, in-depth stability studies on this compound are not extensively published, valuable insights can be drawn from the stability studies of its non-deuterated counterpart, Rifaximin. The deuteration is unlikely to significantly alter the fundamental chemical stability of the molecule under typical stress conditions.
Forced degradation studies on Rifaximin have been conducted under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines to identify potential degradation products and pathways. These studies are crucial for developing stability-indicating analytical methods.
Summary of Rifaximin Degradation under Forced Conditions:
| Stress Condition | Conditions | Observed Degradation |
| Acidic Hydrolysis | 0.1 M HCl, refluxed at 60°C for 15 minutes to 8 hours | Significant degradation (up to 70.46%) |
| Alkaline Hydrolysis | 0.1 M NaOH, refluxed | Moderate degradation (up to 15.11%) |
| Oxidative Degradation | 3% H₂O₂, refluxed at 80°C for 1 hour | Significant degradation (up to 50.74%) |
| Thermal Degradation | Heating at 80°C for 30 minutes | Stable |
| Photolytic Degradation | Exposure to UV light (365 nm) for 4 hours or sunlight | Stable |
| Neutral Hydrolysis | Reflux in water | Stable |
These studies indicate that Rifaximin is most susceptible to degradation under acidic and oxidative conditions, with moderate degradation occurring in alkaline environments. It is relatively stable under neutral, thermal, and photolytic stress.
Experimental Protocols for Stability Testing
The following sections detail the methodologies employed in the stability testing of Rifaximin, which are directly applicable for assessing the stability of this compound.
Forced Degradation (Stress Testing) Protocol
This protocol outlines the experimental setup for subjecting Rifaximin to various stress conditions to induce degradation.
4.1.1. Acid Hydrolysis
-
Prepare a stock solution of Rifaximin at a concentration of 1000 µg/mL in methanol.
-
Transfer 5 mL of the stock solution into a round bottom flask.
-
Add 5 mL of 0.1 M hydrochloric acid (HCl).
-
Reflux the mixture at 60°C for a specified period (e.g., 15 minutes to 8 hours).
-
Withdraw aliquots at various time points, cool to room temperature, and neutralize with an appropriate amount of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Dilute the samples with the mobile phase to a final concentration suitable for analysis (e.g., 50 µg/mL).
4.1.2. Alkaline Hydrolysis
-
Prepare a stock solution of Rifaximin at 1000 µg/mL in methanol.
-
Transfer 5 mL of the stock solution to a round bottom flask.
-
Add 5 mL of 0.1 M NaOH.
-
Reflux the mixture for a specified duration.
-
Withdraw aliquots, cool, and neutralize with 0.1 M HCl.
-
Dilute to a suitable final concentration with the mobile phase.
4.1.3. Oxidative Degradation
-
Prepare a Rifaximin stock solution of 1000 µg/mL.
-
Transfer 5 mL of the stock solution to a round bottom flask.
-
Add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Reflux the mixture at 80°C for 1 hour.
-
Withdraw aliquots at different intervals, cool to room temperature.
-
Dilute with the mobile phase to the target concentration for analysis.
4.1.4. Photolytic Degradation
-
Prepare a Rifaximin solution (e.g., 1000 µg/mL).
-
Expose the solution to direct sunlight or a UV light source (e.g., 365 nm) for a defined period (e.g., 1 to 4 hours).
-
Withdraw aliquots at specified times.
-
Dilute with the mobile phase to the desired concentration for analysis.
4.1.5. Thermal Degradation
-
Keep the solid Rifaximin powder or a solution in an oven at a high temperature (e.g., 80°C) for a set time.
-
For the solution, withdraw samples at different time points. For the solid, dissolve in a suitable solvent after exposure.
-
Dilute the samples to the appropriate concentration for analysis.
Analytical Methodology
A stability-indicating analytical method is essential to separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
4.2.1. HPLC Method for Stability Indicating Assay
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or Zorbax SB C18 (75 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic elution can be used. An example of a mobile phase is a mixture of 10 mM potassium dihydrogen orthophosphate (pH 5.0) and acetonitrile (B52724), or 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile (20:80 v/v).
-
Flow Rate: 0.3 mL/min to 1.0 mL/min.
-
Detection Wavelength: 293 nm or 454 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 10-20 µL.
-
Internal Standard: this compound is used as an internal standard for the quantification of Rifaximin.
4.2.2. LC-MS/MS Method for Degradant Identification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the characterization and identification of degradation products.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole.
-
MRM Transitions: For quantification, specific multiple reaction monitoring (MRM) transitions are used. For Rifaximin: m/z 786.4 → 754.4; for this compound: m/z 792.5 → 760.5.
-
The mass spectra of the degradation products are analyzed to propose their chemical structures.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for forced degradation studies and the subsequent analytical procedures.
Caption: Workflow for Forced Degradation Studies of this compound.
References
Rifaximin vs. Rifaximin-d6: A Technical Guide to Structural and Analytical Distinctions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and analytical differences between Rifaximin and its deuterated analogue, Rifaximin-d6. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analysis.
Introduction to Rifaximin
Rifaximin is a semi-synthetic, orally administered antibiotic derived from rifamycin (B1679328) SV.[1] It exhibits broad-spectrum antibacterial activity by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, which in turn inhibits bacterial RNA synthesis and cell growth.[1] A key characteristic of Rifaximin is its minimal systemic absorption, leading to high concentrations within the gastrointestinal tract. This property makes it an effective treatment for various gastrointestinal disorders, including traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and hepatic encephalopathy.
Structural Differences: Rifaximin vs. This compound
The primary structural difference between Rifaximin and this compound lies in the isotopic substitution of hydrogen atoms with deuterium (B1214612) atoms. This compound is a stable isotope-labeled version of Rifaximin, where six hydrogen atoms have been replaced by deuterium.
Specifically, the deuteration occurs at two locations on the molecule:
-
Three deuterium atoms replace the three hydrogen atoms of a methyl group.
-
Three deuterium atoms replace three hydrogen atoms on the pyrido-imidazole ring system.
This isotopic substitution results in an increase in the molecular weight of this compound compared to Rifaximin. The molecular formula for Rifaximin is C₄₃H₅₁N₃O₁₁, while for this compound it is C₄₃H₄₅D₆N₃O₁₁.[2]
Physicochemical Properties
| Property | Rifaximin | This compound |
| Molecular Formula | C₄₃H₅₁N₃O₁₁ | C₄₃H₄₅D₆N₃O₁₁ |
| Molecular Weight | ~785.88 g/mol | ~791.93 g/mol [2] |
| Appearance | Orange solid | Not specified, likely similar to Rifaximin |
| Solubility | DMSO to 100 mM | Chloroform: Slightly Soluble, Methanol: Slightly Soluble[3] |
The Role of this compound in Analytical Chemistry
The primary application of this compound is as an internal standard for the quantification of Rifaximin in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to Rifaximin, meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation. This co-elution is crucial for accurate quantification.
-
Distinct Mass-to-Charge Ratio (m/z): Despite their similar properties, the six-dalton mass difference allows for their distinct detection by a mass spectrometer.
-
Correction for Matrix Effects and Variability: The internal standard helps to correct for variations in sample extraction, injection volume, and ionization efficiency (matrix effects), thereby improving the accuracy and precision of the analytical method.
Experimental Protocols: Quantification of Rifaximin using this compound
The following is a representative experimental protocol for the quantification of Rifaximin in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.
Sample Preparation (Liquid-Liquid Extraction)
-
To 400 µL of human plasma in a polypropylene (B1209903) tube, add a known amount of this compound solution (internal standard).
-
Vortex the sample to ensure thorough mixing.
-
Add 100 µL of orthophosphoric acid solution and vortex.
-
Add 3.0 mL of an extraction solvent mixture, typically methyl tert-butyl ether and dichloromethane (B109758) (e.g., in a 75:25 v/v ratio).
-
Vortex the mixture for an extended period (e.g., 20 minutes) to facilitate the extraction of the analytes into the organic phase.
-
Centrifuge the sample (e.g., at 4000 rpm for 10 minutes at 20 °C) to separate the aqueous and organic layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at approximately 40 °C.
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer (e.g., 10 mM, pH 4.0) and acetonitrile (B52724) (e.g., in a 20:80 v/v ratio) is often employed.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: A small volume, such as 5 µL, is injected onto the column.
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
Mass Spectrometric Parameters (MRM Transitions)
The following table summarizes the typical mass-to-charge ratios (m/z) of the precursor and product ions monitored for Rifaximin and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifaximin | 786.4 | 754.4 |
| This compound | 792.5 | 760.5 |
Mechanism of Action and Signaling
The primary mechanism of action for both Rifaximin and this compound is the inhibition of bacterial DNA-dependent RNA polymerase. This interaction prevents the synthesis of RNA, thereby halting bacterial protein production and growth. As this compound is primarily used as an analytical standard, its pharmacodynamic effects are not typically investigated. The deuteration is not expected to alter the fundamental mechanism of action.
Beyond its direct antibacterial effects, Rifaximin has been shown to modulate host inflammatory responses, potentially through the activation of the pregnane (B1235032) X receptor (PXR). PXR is a nuclear receptor that plays a role in regulating the expression of genes involved in inflammation and metabolism.
Visualizations
Caption: Experimental workflow for Rifaximin quantification.
Caption: Mechanism of action of Rifaximin.
Conclusion
This compound is a crucial tool for the accurate quantification of Rifaximin in preclinical and clinical research. Its structural distinction, the substitution of six hydrogen atoms with deuterium, provides a stable, isotopically labeled internal standard that is indispensable for robust bioanalytical method development. While the deuteration is not intended to alter the pharmacological activity, it provides the necessary mass difference for precise measurement by mass spectrometry. This technical guide has outlined the core structural differences, provided a detailed analytical protocol, and visualized the key processes, offering a valuable resource for professionals in the field of drug development and analysis.
References
Methodological & Application
Application Note: High-Throughput Quantification of Rifaximin in Human Plasma Using Rifaximin-d6 as an Internal Standard by LC-MS/MS
Introduction
Rifaximin is a non-systemic, rifamycin-based antibiotic with broad-spectrum activity, primarily used for the treatment of traveler's diarrhea and hepatic encephalopathy.[1][2] Its low oral bioavailability necessitates highly sensitive and robust analytical methods for pharmacokinetic studies in human plasma.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for quantifying drugs in biological matrices due to its high sensitivity, selectivity, and reproducibility.[1] The use of a stable isotope-labeled internal standard, such as Rifaximin-d6, is the gold standard in bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, ensuring accurate and precise quantification.
This application note details a validated LC-MS/MS method for the rapid and sensitive quantification of Rifaximin in human plasma using this compound as an internal standard. The described protocol is suitable for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Rifaximin.
Principle
The method employs isotope dilution mass spectrometry (IDMS). A known concentration of this compound is added to the plasma samples at the beginning of the sample preparation process. Since this compound is chemically identical to Rifaximin, it experiences the same extraction efficiency, potential ion suppression or enhancement, and chromatographic behavior. By measuring the peak area ratio of the analyte (Rifaximin) to the internal standard (this compound), accurate quantification can be achieved, as any variations during the analytical process will affect both compounds equally and thus be normalized.
Experimental Protocols
Materials and Reagents
-
Rifaximin (purity ≥99.0%)
-
This compound (IS, purity ≥96.0%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Methyl t-butyl ether (MTBE) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Human plasma (drug-free)
-
Milli-Q or equivalent purified water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Rifaximin Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin in methanol.
-
This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions of Rifaximin and this compound by serial dilution of the stock solutions with 50% methanol to achieve the desired concentrations for calibration standards and quality control samples.
Sample Preparation (Liquid-Liquid Extraction)
-
To 400 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Vortex the mixture for 1 minute.
-
Add a mixture of methyl t-butyl ether and dichloromethane (75:25, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Parameters
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Rifaximin.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm | Gemini C18, 50 x 2.0 mm, 5 µm |
| Mobile Phase | 10 mM Ammonium formate (pH 4.0) and Acetonitrile (20:80, v/v) | 10 mM Ammonium formate (in 0.1% formic acid) and Acetonitrile (20:80, v/v) |
| Flow Rate | 0.3 mL/min | 0.2 mL/min |
| Column Temperature | 30°C | Ambient |
| Injection Volume | 20 µL | 5 µL |
| Run Time | 5 min | 2.5 min |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rifaximin) | m/z 786.4 → 754.4 |
| MRM Transition (this compound) | m/z 792.5 → 760.5 |
Quantitative Data Summary
The use of this compound as an internal standard provides excellent linearity, precision, and accuracy for the quantification of Rifaximin in human plasma.
Table 3: Method Validation Parameters
| Parameter | Result (Study 1) | Result (Study 2) |
| Linearity Range | 20 - 20,000 pg/mL | 10 - 5,000 pg/mL |
| Correlation Coefficient (r²) | > 0.9995 | 1.000 |
| Intra-day Precision (%CV) | 0.6 - 2.6% | Not Reported |
| Inter-day Precision (%CV) | 2.2 - 5.6% | Not Reported |
| Intra-day Accuracy | 95.7 - 104.2% | Not Reported |
| Inter-day Accuracy | 95.8 - 105.0% | Not Reported |
| Recovery (Rifaximin) | 88.79 ± 2.43% | Not Reported |
| Recovery (this compound) | 90.94 ± 3.24% | Not Reported |
Visualizations
Caption: Experimental workflow for Rifaximin quantification.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, specific, and robust tool for the quantitative determination of Rifaximin in human plasma. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring, offering the accuracy and precision required in regulated bioanalysis. The detailed protocols and performance data presented in this application note can be readily adapted by researchers in the field of drug development and clinical research.
References
Application Note: Quantification of Rifaximin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rifaximin in human plasma. The use of a stable isotope-labeled internal standard, Rifaximin-d6, ensures high accuracy and precision. The described protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and is suitable for pharmacokinetic studies. The method has been validated over a linear range of 10 pg/mL to 5000 pg/mL.
Introduction
Rifaximin is a non-systemic, rifamycin-based antibiotic used for the treatment of traveler's diarrhea and hepatic encephalopathy.[1] Due to its low systemic absorption, sensitive analytical methods are required to accurately measure its concentration in human plasma.[1][2][3] This application note presents a validated LC-MS/MS method employing this compound as an internal standard (IS) for the precise quantification of Rifaximin in human plasma, which is crucial for pharmacokinetic assessments.[4]
Experimental Workflow
Caption: Experimental workflow for the quantification of Rifaximin in human plasma.
Experimental Protocols
Materials and Reagents
-
Rifaximin reference standard
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (AR grade)
-
Formic acid (AR grade)
-
Methyl t-butyl ether (MTBE, HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Orthophosphoric acid
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: Shimadzu or equivalent
-
Mass Spectrometer: SCIEX API 4000 or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Gemini C18 (50 x 2.0 mm, 5 µm) or Zorbax SB C18 (4.6 x 75 mm, 3.5 µm)
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of Rifaximin (1.0 mg/mL) and this compound (0.1 mg/mL) in methanol.
-
Working Solutions: Prepare working standard solutions of Rifaximin by diluting the stock solution with 50% methanol to achieve concentrations ranging from 100 to 50000 pg/mL. Prepare a 25000 pg/mL working solution of this compound by diluting its stock solution with 50% methanol.
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 10 mM ammonium formate (in 0.1% formic acid) in an 80:20 (v/v) ratio.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 400 µL of human plasma into a polypropylene (B1209903) tube.
-
Add 50 µL of the this compound internal standard working solution (20 ng/mL).
-
Vortex the sample briefly.
-
Add 100 µL of orthophosphoric acid solution and vortex.
-
Add 3.0 mL of the extraction solvent mixture (methyl t-butyl ether:dichloromethane, 75:25 v/v) and vortex for 20 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase and vortex.
LC-MS/MS Conditions
| Parameter | Condition |
| Column | Gemini C18 (50 x 2.0 mm, 5 µm) or Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Formate (in 0.1% Formic Acid) (80:20, v/v) |
| Flow Rate | 0.20 mL/min or 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 600°C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions | Rifaximin: m/z 786.4 → 754.3 This compound: m/z 792.5 → 760.4 |
| Dwell Time | 150 ms |
Quantitative Data Summary
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 5000 pg/mL or 20 - 20000 pg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-day Precision (%RSD) | 0.6 - 2.6% |
| Inter-day Precision (%RSD) | 2.2 - 5.6% |
| Intra-day Accuracy | 95.7 - 104.2% |
| Inter-day Accuracy | 95.8 - 105.0% |
| Mean Recovery (Rifaximin) | 88.79 ± 2.43% |
| Mean Recovery (this compound) | 90.94 ± 3.24% |
Stability Data
| Stability Test | Conditions | Result |
| Freeze-Thaw Stability | Three cycles from -30°C to room temperature. | Stable |
| Bench-Top Stability | Room temperature for a specified duration. | Stable |
| Autosampler Stability | 59 hours in the autosampler tray. | Stable |
| Long-Term Stability | Stored at -30°C until analysis. | Stable |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reproducible approach for the quantification of Rifaximin in human plasma. The use of this compound as an internal standard ensures reliable results. The simple and efficient sample preparation procedure, coupled with a short chromatographic run time, makes this method well-suited for high-throughput analysis in clinical and pharmacokinetic studies. The method was successfully applied to determine the plasma concentrations of Rifaximin in healthy volunteers after oral administration.
References
Application of Rifaximin-d6 in Pharmacokinetic Studies of Rifaximin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifaximin (B1679331) is a non-systemic, rifamycin-based antibiotic with broad-spectrum activity against a variety of gastrointestinal pathogens. Its low systemic absorption makes it a targeted therapy for conditions such as traveler's diarrhea and hepatic encephalopathy.[1][2][3][4] Accurate and precise quantification of Rifaximin in biological matrices, primarily plasma, is crucial for pharmacokinetic (PK) studies that assess its absorption, distribution, metabolism, and excretion (ADME). Given the low plasma concentrations of Rifaximin after oral administration, highly sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required.[1]
To ensure the reliability of these bioanalytical methods, an internal standard (IS) is employed to account for variability during sample preparation and analysis. Rifaximin-d6, a deuterated analog of Rifaximin, is an ideal internal standard due to its similar physicochemical properties to the parent drug, ensuring it behaves similarly during extraction and ionization, while being distinguishable by its mass. This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of Rifaximin.
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust quantitative bioanalysis. This technique, known as isotope dilution mass spectrometry, relies on the addition of a known amount of the deuterated standard to the biological sample before processing. The ratio of the analyte (Rifaximin) to the internal standard (this compound) is measured by the mass spectrometer. Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard, thus the ratio remains constant, leading to accurate and precise quantification.
Experimental Protocols
Bioanalytical Method for Rifaximin in Human Plasma using LC-MS/MS (B15284909)
This protocol outlines a validated method for the quantification of Rifaximin in human plasma using this compound as an internal standard. The method is sensitive, specific, and reproducible, making it suitable for pharmacokinetic studies.
1.1. Materials and Reagents
-
Rifaximin reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Methyl t-butyl ether (MTBE)
-
Dichloromethane
-
Water (deionized or Milli-Q)
1.2. Stock and Working Solution Preparation
-
Rifaximin Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin in methanol.
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Rifaximin Working Solutions: Prepare a series of working solutions by serially diluting the Rifaximin stock solution with 50% methanol to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (20 ng/mL): Dilute the this compound stock solution with 50% acetonitrile to achieve a final concentration of 20 ng/mL.
1.3. Sample Preparation (Liquid-Liquid Extraction)
This procedure is designed to efficiently extract Rifaximin and this compound from the plasma matrix while minimizing interferences.
Caption: Liquid-Liquid Extraction Workflow for Rifaximin Analysis.
1.4. Chromatographic and Mass Spectrometric Conditions
The following tables summarize the instrumental parameters for the LC-MS/MS analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or Gemini C18, 50 x 2.0 mm, 5 µm |
| Mobile Phase | Isocratic: 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (20:80 v/v) |
| Flow Rate | 0.3 mL/min or 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rifaximin) | m/z 786.4 → 754.4 |
| MRM Transition (this compound) | m/z 792.5 → 760.5 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | ~200 ms |
Method Validation and Performance
A robust bioanalytical method requires thorough validation to ensure its reliability. The following table summarizes typical validation parameters for the described method.
Table 3: Method Validation Summary
| Parameter | Typical Performance |
|---|---|
| Linearity Range | 20 - 20,000 pg/mL or 10 - 5,000 pg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%CV) | 0.6 - 2.6% |
| Inter-day Precision (%CV) | 2.2 - 5.6% |
| Intra-day Accuracy | 95.7 - 104.2% |
| Inter-day Accuracy | 95.8 - 105.0% |
| Recovery (Rifaximin) | 88.79 ± 2.43% |
| Recovery (this compound) | 90.94 ± 3.24% |
Application in a Pharmacokinetic Study
The validated method can be applied to determine the plasma concentration-time profile of Rifaximin following oral administration.
Study Design Outline:
Caption: General Workflow for a Rifaximin Pharmacokinetic Study.
Pharmacokinetic Parameters:
Following the analysis of plasma samples, key pharmacokinetic parameters can be calculated. The table below presents example data from a study in healthy volunteers after a single 200 mg oral dose of Rifaximin.
Table 4: Pharmacokinetic Parameters of Rifaximin (200 mg single dose)
| Parameter | Mean Value (± SD) |
|---|---|
| Cmax (ng/mL) | 0.94 (± 0.58) |
| Tmax (h) | 1.43 (median) |
| AUC₀-last (ng·h/mL) | 3.23 (± 1.55) |
| t½ (h) | 6.17 (median) |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Terminal half-life.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a highly accurate and precise method for the quantification of Rifaximin in biological matrices. The detailed protocols and validation data presented in these application notes demonstrate a robust methodology suitable for pharmacokinetic studies in a regulated environment. The high sensitivity of this method is essential for characterizing the pharmacokinetic profile of Rifaximin, a drug with very low systemic absorption. This enables researchers and drug development professionals to make informed decisions based on reliable bioanalytical data.
References
Quantitative Analysis of Rifaximin in Human Plasma using a Validated LC-MS/MS Method with Rifaximin-d6 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifaximin is a non-systemic, rifamycin-based antibiotic used for the treatment of traveler's diarrhea and hepatic encephalopathy.[1][2] Its low oral bioavailability necessitates sensitive and specific analytical methods for its quantification in biological matrices to support pharmacokinetic studies.[1][2][3] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Rifaximin in human plasma, utilizing its deuterated analog, Rifaximin-d6, as the internal standard (IS). The method described herein offers high sensitivity, specificity, and a wide linear range, making it suitable for clinical and preclinical research.
Methodology
The analytical method involves a liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
Rifaximin reference standard
-
This compound internal standard
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Ammonium formate
-
Formic acid
-
Methyl t-butyl ether
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (LC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Rifaximin and this compound in methanol at a concentration of 100 µg/mL.
-
Working Solutions: Prepare serial dilutions of the Rifaximin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. A typical calibration curve ranges from 20 pg/mL to 20,000 pg/mL. Prepare a this compound working solution at a concentration of 20 ng/mL in 50% acetonitrile.
-
Sample Extraction:
-
To 400 µL of human plasma, add 50 µL of the 20 ng/mL this compound internal standard solution and vortex briefly.
-
Add 100 µL of 0.1 N orthophosphoric acid and vortex.
-
Perform liquid-liquid extraction by adding 3.0 mL of a methyl t-butyl ether and dichloromethane mixture (75:25, v/v) and vortexing for 20 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Workflow
Caption: LC-MS/MS workflow for Rifaximin analysis.
Data Presentation
The quantitative data for the LC-MS/MS method is summarized in the tables below.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Liquid Chromatography | ||
| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm | |
| Mobile Phase | 10 mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80, v/v) | |
| Flow Rate | 0.3 mL/min | |
| Column Temperature | 30°C | |
| Injection Volume | 5 µL | |
| Run Time | 5 minutes | |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MRM Transition (Rifaximin) | m/z 786.4 → 754.4 | |
| MRM Transition (this compound) | m/z 792.5 → 760.5 | |
| Dwell Time | 150 ms | |
| Collision Energy (Rifaximin) | 31 eV | |
| Collision Energy (this compound) | 31 eV | |
| Declustering Potential (Rifaximin) | 141 V | |
| Declustering Potential (this compound) | 161 V |
Table 2: Method Validation Summary
| Parameter | Result | Reference |
| Linearity Range | 20 - 20,000 pg/mL | |
| Correlation Coefficient (r²) | > 0.9995 | |
| Precision (%RSD) | ||
| Intra-day | 0.6 - 2.6% | |
| Inter-day | 2.2 - 5.6% | |
| Accuracy (%) | ||
| Intra-day | 95.7 - 104.2% | |
| Inter-day | 95.8 - 105.0% | |
| Recovery (%) | ||
| Rifaximin | 88.79 ± 2.43% | |
| This compound | 90.94 ± 3.24% | |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Rifaximin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method has been successfully validated over a wide dynamic range and is suitable for supporting pharmacokinetic studies in drug development.
References
Application Notes and Protocols for the Quantification of Rifaximin using Rifaximin-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifaximin is a non-systemic, rifamycin-based antibiotic with broad-spectrum antibacterial activity, primarily used for the treatment of gastrointestinal disorders.[1][2] Accurate quantification of Rifaximin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the sensitive and selective quantification of Rifaximin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Rifaximin-d6 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's chemical and physical properties, correcting for variations in sample preparation and instrument response.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for Rifaximin analysis using this compound as an internal standard. These parameters have been established through method validation studies according to regulatory guidelines.[1]
Table 1: Linearity and Sensitivity of the Method
| Parameter | Value |
| Linearity Range | 10 - 5000 pg/mL[4] |
| Correlation Coefficient (r²) | > 0.9995[1][5] |
| Limit of Detection (LOD) | 5 µg/kg[6] |
| Limit of Quantitation (LOQ) | 10 pg/mL[4] |
Table 2: Precision and Accuracy of the Method
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (LQC) | 0.6 - 2.6[1][5] | 2.2 - 5.6[1][5] | 95.7 - 104.2[1][5] |
| Medium QC (MQC) | 0.6 - 2.6[1][5] | 2.2 - 5.6[1][5] | 95.8 - 105.0[1][5] |
| High QC (HQC) | 0.6 - 2.6[1][5] | 2.2 - 5.6[1][5] | 95.8 - 105.0[1][5] |
Table 3: Recovery of Rifaximin and this compound
| Analyte | Mean Recovery (%) |
| Rifaximin | 88.79 ± 2.43[1] |
| This compound | 90.94 ± 3.24[1] |
Experimental Protocols
This section outlines the detailed methodology for the quantification of Rifaximin in human plasma.
Materials and Reagents
-
Rifaximin reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Methyl t-butyl ether
-
Dichloromethane
-
Human plasma (with anticoagulant)
-
Purified water
Stock and Working Solution Preparation
-
Rifaximin Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin reference standard in methanol.[4]
-
This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[4]
-
Working Solutions: Prepare serial dilutions of the Rifaximin stock solution with 50% methanol to create standard working solutions at concentrations ranging from 100 to 50000 pg/mL.[4] Prepare a working solution of this compound at a concentration of 25000 pg/mL by diluting the stock solution with 50% methanol.[4]
Sample Preparation (Liquid-Liquid Extraction)
-
To a polypropylene (B1209903) tube, add 30 µL of the this compound internal standard working solution (25000 pg/mL).[4]
-
Add 400 µL of the plasma sample (calibration standard, quality control sample, or unknown sample) to the tube and vortex briefly.[1]
-
Add 100 µL of orthophosphoric acid solution and vortex.[1]
-
Add 3.0 mL of the extraction solvent mixture (methyl t-butyl ether: dichloromethane, 75:25 v/v) and vortex for 20 minutes.[1]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[1]
-
Transfer the supernatant to a clean polypropylene tube and evaporate to dryness under a stream of nitrogen gas at 40 °C.[1]
-
Reconstitute the dried residue with 200 µL of the mobile phase and vortex to mix.[1]
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: Gemini C18 (50 x 2.0 mm, 5 µm) or Zorbax SB C18 (4.6 x 75 mm, 3.5 µm).[1][4]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate (in 0.1% formic acid) at a ratio of 80:20 (v/v).[4]
-
Column Temperature: 35 °C.[4]
-
Autosampler Temperature: 10 °C.[4]
-
Injection Volume: Appropriate for the instrument.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
Optimized Instrument Settings:
Data Analysis
-
Quantification is performed by calculating the peak area ratio of Rifaximin to this compound.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
A weighted linear regression (1/concentration²) is typically used to fit the calibration curve.[1]
-
The concentrations of Rifaximin in the quality control and unknown samples are determined from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Rifaximin using this compound as an internal standard.
Caption: Experimental workflow for Rifaximin quantification.
Logical Relationship of Method Validation
The following diagram illustrates the logical relationship between key validation parameters ensuring a robust analytical method.
Caption: Interdependencies of method validation parameters.
References
- 1. scispace.com [scispace.com]
- 2. impactfactor.org [impactfactor.org]
- 3. benchchem.com [benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rifaximin-d6 in Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes: The Role of Rifaximin-d6 in Pharmacokinetic Analysis
This compound, a deuterated analog of Rifaximin, serves as a critical tool in drug metabolism research, primarily by acting as an ideal internal standard (IS) for the quantitative analysis of Rifaximin in biological matrices.[1][2][3] Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to drug development. Accurate quantification of the parent drug in biological fluids like plasma is essential for these studies.
The use of a stable isotope-labeled internal standard such as this compound is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[3][4] Because this compound is chemically identical to Rifaximin but has a different mass due to the deuterium (B1214612) atoms, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source.[1][4] This co-behavior allows it to compensate for variations in sample preparation (e.g., extraction efficiency), injection volume, and matrix effects, thereby ensuring the accuracy, precision, and robustness of the analytical method.[5]
While deuterated compounds are also used as tracers to elucidate metabolic pathways, the current body of research primarily documents the application of this compound as an internal standard for pharmacokinetic profiling.[1][2][3][4] These pharmacokinetic data are crucial for understanding the metabolic fate of Rifaximin, a drug known for its minimal systemic absorption and extensive metabolism by CYP3A4 for the small fraction that is absorbed.[6][7]
Quantitative Data Summary
The following tables summarize the key parameters for the quantification of Rifaximin using this compound as an internal standard, as reported in various validated LC-MS/MS methods.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1[1] | Method 2[2][3] |
| Chromatography Column | Gemini C18 (50 x 2.0 mm, 5 µm) | Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Formate (in 0.1% Formic Acid) (80:20, v/v) | 10 mM Ammonium Formate (pH 4.0) / Acetonitrile (20:80, v/v) |
| Flow Rate | 0.20 mL/min | 0.3 mL/min |
| Column Temperature | 35 °C | Not Specified |
| Ionization Mode | Positive Ionization | Positive Ionization |
| MRM Transition (Rifaximin) | m/z 786.4 -> 754.4 (implied) | m/z 786.4 -> 754.4 |
| MRM Transition (this compound) | Not explicitly stated, but used as IS | m/z 792.5 -> 760.5 |
Table 2: Sample Preparation and Validation Data
| Parameter | Method 1[1] | Method 2[2][3] |
| Biological Matrix | Human Plasma | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether | LLE with Methyl t-butyl ether - Dichloromethane (75:25) |
| Linear Concentration Range | Not specified, but standards from 100 to 50,000 pg/mL | 20 - 20,000 pg/mL |
| Intra-day Precision | Not Specified | 0.6 - 2.6% |
| Inter-day Precision | Not Specified | 2.2 - 5.6% |
| Intra-day Accuracy | Not Specified | 95.7 - 104.2% |
| Inter-day Accuracy | Not Specified | 95.8 - 105.0% |
| Recovery (Rifaximin) | Not Specified | 88.79 ± 2.43% |
| Recovery (this compound) | Not Specified | 90.94 ± 3.24% |
Experimental Protocols
Protocol 1: Quantification of Rifaximin in Human Plasma using this compound as an Internal Standard
This protocol is a synthesized methodology based on published literature for the bioanalysis of Rifaximin in human plasma.[1][2][3][4]
1. Materials and Reagents:
-
Rifaximin reference standard
-
This compound (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Ammonium Formate
-
Formic Acid or Orthophosphoric Acid
-
Milli-Q or equivalent purified water
2. Preparation of Stock and Working Solutions:
-
Rifaximin Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin in methanol.
-
This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Rifaximin Working Solutions: Prepare a series of working solutions for calibration curve standards (e.g., 20 pg/mL to 20,000 pg/mL) and quality control (QC) samples (low, mid, high concentrations) by serially diluting the stock solution with a methanol/water mixture (e.g., 50:50 v/v).[1][2]
-
This compound Working Solution (e.g., 25,000 pg/mL): Dilute the this compound stock solution with a methanol/water mixture.[1]
3. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 400 µL of plasma into a clean polypropylene (B1209903) tube.
-
Add a specified volume of the this compound working solution to all samples except for the blank matrix.
-
For calibration standards, add a specified volume of the corresponding Rifaximin working solution. For QC samples, add the appropriate QC working solution. For unknown samples, add an equivalent volume of the methanol/water mixture.
-
Vortex mix the samples for 30 seconds.
-
Acidify the samples by adding 100 µL of 0.1 N orthophosphoric acid and vortex.[4]
-
Add 3.0 mL of the extraction solvent (e.g., MTBE:DCM, 75:25 v/v).[4]
-
Centrifuge the samples at 4000 rpm for 5-10 minutes at 20 °C.[1][4]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40-50 °C.[1][4]
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.[1][4]
-
Vortex mix for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 (e.g., Method 2).[2][3]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject an aliquot (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.[1]
-
Acquire data in Multiple Reaction Monitoring (MRM) mode using the specified transitions for Rifaximin and this compound.
5. Data Analysis:
-
Integrate the peak areas for both Rifaximin and this compound.
-
Calculate the peak area ratio (Rifaximin peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Rifaximin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Below is a diagram illustrating the logical workflow for the quantitative analysis of Rifaximin in plasma samples.
References
- 1. metsol.com [metsol.com]
- 2. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive in vitro and in silico Analysis of Antibiotics that Activate PXR and Induce CYP3A4 in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 5. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Rifaximin-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifaximin (B1679331) is a non-systemic, rifamycin-based antibiotic with broad-spectrum activity against a variety of gut pathogens. Its minimal systemic absorption makes it a targeted therapy for gastrointestinal disorders. Accurate quantification of Rifaximin and its stable isotope-labeled internal standard, Rifaximin-d6, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides detailed application notes and protocols for the sample preparation of this compound for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods for the analysis of Rifaximin.
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma, Milk |
| Internal Standard | This compound[1] | Metoprolol (Analogue IS)[2][3] | This compound |
| Linearity Range | 10 - 5000 pg/mL[1] | 0.5 - 10 ng/mL[2] | N/A |
| Recovery | Rifaximin: 90.64% - 96.01% this compound: 91.11% | Not explicitly reported | N/A |
| Intra-day Precision | < 2.6% | < 3.9% | N/A |
| Inter-day Precision | < 5.6% | < 8.9% | N/A |
| Accuracy | 95.7% - 105.0% | 98.2% - 109% | N/A |
Note: Data for SPE is based on methods for related rifamycin (B1679328) antibiotics, as specific quantitative data for a validated Rifaximin SPE method was not available in the reviewed literature.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a validated method for the quantification of Rifaximin in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution (e.g., 20 ng/mL in 50% acetonitrile)
-
Orthophosphoric acid solution (e.g., 1M)
-
Extraction solvent: Methyl t-butyl ether: Dichloromethane (75:25, v/v)
-
Reconstitution solvent: Mobile phase (e.g., 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile (B52724) (20:80 v/v))
-
Polypropylene (B1209903) tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 400 µL of the human plasma sample into a polypropylene tube.
-
Add 50 µL of the this compound internal standard working solution to the plasma sample and vortex briefly.
-
Add 100 µL of orthophosphoric acid solution to the tube and vortex.
-
Add 3.0 mL of the extraction solvent (methyl t-butyl ether:dichloromethane, 75:25) and vortex for 20 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.
-
Transfer the supernatant to a clean polypropylene tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40 °C.
-
Reconstitute the dried residue with 200 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol
This protocol is adapted from a validated method for the quantification of Rifaximin in human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile (ice-cold)
-
Polypropylene tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the human plasma sample into a polypropylene tube.
-
Add 20 µL of the this compound internal standard working solution and vortex for 10 seconds.
-
Add 600 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 12,000 rpm for 5 minutes.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general procedure for the extraction of rifamycin antibiotics from biological fluids and can be adapted for Rifaximin. Optimization may be required for specific applications.
Materials:
-
Human plasma or serum samples
-
This compound internal standard (IS) working solution
-
SPE cartridges (e.g., Oasis HLB or C18)
-
Methanol (B129727) (for conditioning and elution)
-
HPLC-grade water (for conditioning and washing)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Pipette a known volume of the plasma/serum sample (e.g., 500 µL) into a clean tube.
-
Add a known volume of the this compound internal standard working solution and vortex.
-
Dilute the sample with an appropriate buffer if necessary to reduce viscosity and improve loading.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of HPLC-grade water to remove polar interferences.
-
Wash the cartridge with 1 mL of the wash solution (e.g., 5% methanol in water) to remove less polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analytes with 1 mL of the elution solvent (e.g., methanol) into the collection tubes.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100-200 µL).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for Rifaximin-d6
Welcome to the technical support center for the analysis of Rifaximin-d6 using LC-MS/MS. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound and Rifaximin?
A1: For optimal sensitivity and specificity, the recommended multiple reaction monitoring (MRM) transitions are summarized in the table below. These have been established in validated bioanalytical methods.[1][2]
Q2: I am not seeing a good signal for this compound. What are the initial instrument parameters I should check?
A2: If you are experiencing low sensitivity for this compound, first ensure your mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. The initial parameters to verify are the MRM transitions, collision energy, and declustering potential. A validated method reported optimal values of 31 eV for collision energy and 161 V for declustering potential for this compound.[1]
Q3: What type of liquid chromatography column is suitable for this compound analysis?
A3: Reversed-phase C18 columns are commonly and successfully used for the chromatographic separation of Rifaximin and its deuterated internal standard. Specific examples include Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) and Gemini C18 (50 X 2.0 mm, 5 µm) columns.[1][2]
Q4: Can you suggest a starting mobile phase for my LC method?
A4: A common mobile phase composition is a mixture of acetonitrile (B52724) and an aqueous buffer, such as 10 mM ammonium (B1175870) formate (B1220265) with the pH adjusted to 4.0. An isocratic elution with a high percentage of organic solvent (e.g., 80% acetonitrile) has been shown to provide good peak shape and retention.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
A: Peak tailing for this compound can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Check for Column Contamination: Residuals from previous samples or precipitated buffer salts can accumulate on the column. Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol) to remove contaminants.
-
Optimize Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Rifaximin. Ensure the pH is stable and appropriate for the compound. A pH of 4.0 has been used successfully.
-
Assess for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Inspect for Dead Volumes: Excessive tubing length or poorly fitted connections can introduce dead volume, leading to peak broadening. Ensure all connections are secure and tubing is as short as possible.
Issue 2: Low Sensitivity or No Signal
Q: I am not detecting this compound, or the signal is very weak. What should I do?
A: A lack of signal can be due to issues with either the LC system or the mass spectrometer. Follow this workflow to diagnose the problem:
Issue 3: High Background Noise
Q: My baseline is very noisy, making it difficult to integrate the this compound peak. How can I reduce the background noise?
A: High background noise can originate from contaminated solvents, a dirty ion source, or electronic interference.
-
Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and freshly prepared mobile phases.
-
Clean the Ion Source: Contamination on the ion source components can be a significant source of background noise. Follow the manufacturer's instructions for cleaning the ion source.
-
Check for Contamination in the LC System: Flush the entire LC system with high-purity solvents to remove any contaminants.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | Rifaximin | This compound |
| Precursor Ion (Q1) m/z | 786.4 | 792.5 |
| Product Ion (Q3) m/z | 754.3 | 760.4 |
| Declustering Potential (V) | 141 | 161 |
| Collision Energy (eV) | 31 | 31 |
| Source: |
Table 2: Representative Liquid Chromatography Parameters
| Parameter | Value |
| Column | Gemini C18, 50 x 2.0 mm, 5 µm |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Formate (pH adjusted with 0.1% Formic Acid) (80:20, v/v) |
| Flow Rate | 0.20 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Source: |
Experimental Protocols
Protocol 1: Stock Solution and Working Standard Preparation
-
This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in 50% methanol (B129727).
-
This compound Working Solution (25,000 pg/mL): Further dilute the stock solution with 50% methanol to achieve the final concentration.
-
Rifaximin Stock Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10.1 mg of Rifaximin in 10 mL of methanol.
-
Rifaximin Working Standards: Prepare a series of working standards by diluting the Rifaximin stock solution with 50% methanol to cover the desired calibration range (e.g., 100 to 50,000 pg/mL).
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
To 270 µL of plasma sample, add 30 µL of the this compound working solution.
-
Add a suitable extraction solvent (e.g., a mixture of methyl t-butyl ether and dichloromethane).
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a biological matrix.
Proposed Fragmentation of this compound
The fragmentation of this compound in the collision cell leads to the formation of a stable product ion. The proposed fragmentation pathway involves the loss of a methanol (CH3OH) molecule, which contains the deuterium (B1214612) labels.
References
Matrix effects in Rifaximin analysis with Rifaximin-d6
Welcome to the technical support center for the bioanalysis of Rifaximin. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Rifaximin, with a focus on mitigating matrix effects using its deuterated internal standard, Rifaximin-d6.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of Rifaximin bioanalysis?
A1: In Rifaximin bioanalysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the matrix effect is the alteration of the ionization efficiency of Rifaximin and its internal standard by co-eluting endogenous components from the biological sample (e.g., plasma, serum).[1][2] This interference can lead to either ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the analytical method.[1][2] These effects are often not visible on the chromatogram but can significantly impact quantitative results.[1]
Q2: What are the common causes of matrix effects in Rifaximin analysis?
A2: Matrix effects in Rifaximin analysis are primarily caused by co-eluting substances from the biological matrix that interfere with the ionization process in the mass spectrometer's ion source. Common culprits include:
-
Phospholipids (B1166683): Abundant in plasma and serum, these molecules are notorious for causing ion suppression.
-
Salts and Proteins: Residual salts and proteins from the sample can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.
-
Anticoagulants and other additives: Substances used during sample collection and processing can also contribute to matrix effects.
Q3: How can I evaluate the matrix effect in my Rifaximin assay?
A3: The matrix effect can be assessed both qualitatively and quantitatively. A widely accepted quantitative method is the post-extraction spike method. This involves comparing the peak area of Rifaximin spiked into an extracted blank matrix sample with the peak area of Rifaximin in a neat solution (e.g., mobile phase). The ratio of these peak areas is known as the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. For regulatory submissions, it is recommended to evaluate the matrix effect in at least six different lots of the biological matrix.
Q4: Why is a deuterated internal standard like this compound recommended?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for matrix effects in LC-MS/MS analysis. Because this compound is chemically identical to Rifaximin, it co-elutes and experiences the same ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for Rifaximin | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Interaction with active sites on the column. | 1. Optimize the mobile phase pH. A pH of 4.0 with 10 mM ammonium (B1175870) formate (B1220265) has been shown to be effective. 2. Use a guard column and/or wash the analytical column. 3. Use a column with end-capping to minimize silanol (B1196071) interactions. |
| High Variability in Rifaximin Response Between Samples | 1. Significant matrix effect from endogenous interferences. 2. Inconsistent sample preparation (e.g., extraction recovery). | 1. Ensure the use of this compound as an internal standard to compensate for variability. 2. Optimize the sample preparation method. Liquid-liquid extraction (LLE) has been shown to provide good recovery for Rifaximin. |
| Low Rifaximin Signal (Ion Suppression) | 1. Co-elution of phospholipids or other matrix components. 2. Suboptimal ionization source parameters. | 1. Improve chromatographic separation to resolve Rifaximin from interfering peaks. 2. Optimize sample cleanup to remove phospholipids (e.g., using a specific phospholipid removal plate or a more rigorous LLE). 3. Adjust ion source parameters such as temperature, gas flows, and ion spray voltage to enhance Rifaximin signal. |
| Inconsistent this compound Response | 1. Instability of the internal standard in the stock solution or processed samples. 2. Errors in the addition of the internal standard to samples. | 1. Verify the stability of this compound under the storage and experimental conditions. 2. Ensure accurate and consistent pipetting of the internal standard solution into all samples, standards, and quality controls. |
Quantitative Data Summary
The following table summarizes the recovery and matrix effect data for Rifaximin and its deuterated internal standard, this compound, from a validated LC-MS/MS method in human plasma.
| Analyte | Concentration (pg/mL) | Recovery (%) (CV%) | Matrix Effect (%) (CV%) |
| Rifaximin | 30 | 93.71 (4.57) | 97.21 (1.86) |
| 4000 | 96.01 (1.01) | 98.90 (1.10) | |
| This compound (IS) | 2500 | 91.11 (1.76) | 98.15 (1.55) |
CV: Coefficient of Variation
Experimental Protocols
Detailed Methodology for Rifaximin Analysis in Human Plasma
This protocol is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 300 µL of human plasma in a polypropylene (B1209903) tube, add 30 µL of this compound internal standard working solution (e.g., 25 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 100 µL of 0.1 N phosphoric acid to acidify the sample.
-
Add 3 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane, 75:25 v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
Chromatographic Column: Gemini C18 (50 x 2.0 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10 mM ammonium formate in 0.1% formic acid (80:20, v/v).
-
Flow Rate: 0.20 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).
-
Rifaximin Transition: m/z 786.4 → 754.3
-
This compound Transition: m/z 792.5 → 760.4
-
-
Source Parameters (Example):
-
Curtain Gas: 20 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 600 °C
-
Visualizations
References
Technical Support Center: Troubleshooting Rifaximin-d6 Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic analysis of Rifaximin-d6.
Frequently Asked Questions (FAQs)
Q1: What causes peak tailing for this compound and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue in reverse-phase chromatography. For a complex molecule like this compound, this can arise from several factors.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for basic compounds is often the interaction between the analyte and acidic residual silanol groups on the silica-based column packing.[1] Rifaximin has basic functional groups that can engage in these secondary interactions.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) can suppress the ionization of silanol groups, minimizing these interactions.[1] A buffer like phosphate (B84403) or formate (B1220265) is recommended to maintain a stable pH.[2] An RP-HPLC method for Rifaximin found that a mobile phase with a phosphate buffer at pH 4.0 resulted in a peak with good shape.[2]
-
Solution 2: Use a Modern, End-Capped Column: Employ a high-purity, base-deactivated column where the residual silanols are chemically bonded ("end-capped") to reduce their availability for interaction.
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[3]
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or dilute the sample and reinject.[3]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, reverse the column and flush it to dislodge any particulate matter from the inlet frit.[4] If peak shape does not improve, the column may need to be replaced.
-
-
Co-elution with an Interfering Compound: An impurity or matrix component that elutes very closely after this compound can manifest as peak tailing.
-
Solution: Adjust the chromatographic conditions (e.g., gradient slope, mobile phase composition) to improve resolution. Using a high-efficiency column with smaller particles can also help separate the co-eluting peaks.[1]
-
Q2: My this compound peak is fronting. What are the likely causes and solutions?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but indicates a different set of problems.
Potential Causes and Solutions:
-
Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to fronting.[5] This is distinct from volume overload.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, the analyte molecules will travel too quickly at the head of the column, causing a fronting peak.[8]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8] If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
-
Column Collapse: This is a drastic and irreversible change where the bonded phase "dewets" in a highly aqueous mobile phase, leading to a sudden and significant loss of retention time and severe peak fronting.[7]
-
Solution: This typically requires column replacement. To prevent this, ensure the mobile phase always contains a sufficient amount of organic solvent (usually at least 5%) for C18 columns.
-
-
Physical Column Damage: A void or channel at the inlet of the column can disrupt the sample band, leading to distorted peaks, including fronting.[7] This affects all peaks in the chromatogram.
-
Solution: Replace the column. Ensure proper system maintenance to avoid particulate matter that could damage the column inlet.
-
Q3: I am observing split or broad peaks for this compound. What should I investigate?
Split or excessively broad peaks can severely impact quantification and resolution.
Potential Causes and Solutions:
-
Partially Blocked Frit: Debris from the sample or system wear can clog the column inlet frit, causing the sample to flow unevenly onto the stationary phase.[4]
-
Solution: Disconnect the column, reverse its direction, and flush it to waste with the mobile phase. This may dislodge the blockage.[4] If this fails, the column may need replacement.
-
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate in the flow path, leading to split or distorted peaks.
-
Solution: Ensure your sample solvent is fully miscible with the mobile phase. As a best practice, dissolve your sample in the mobile phase itself.
-
-
Injector Issues: Problems with the autosampler, such as a partially clogged needle or a poorly seated injection valve, can cause improper sample introduction onto the column.
-
Solution: Perform routine maintenance on the injector, including cleaning the injection needle and ensuring all fittings are secure.
-
-
Co-elution of Isomers or Conformers: Rifaximin is a complex molecule, and it's possible for different conformational isomers to exist in solution, which may separate under certain chromatographic conditions.
-
Solution: Try adjusting the column temperature. Increasing the temperature can sometimes accelerate the interconversion between conformers, causing them to elute as a single, sharper peak.
-
Q4: The peak shape of this compound is different from the unlabeled Rifaximin. Why does this happen and how can I achieve co-elution?
When using a deuterated internal standard like this compound, it is ideal for it to co-elute perfectly with the unlabeled analyte. However, slight chromatographic separation is a known phenomenon.
Potential Causes and Solutions:
-
Isotope Effect: Deuterium is heavier than hydrogen, and C-D bonds can be slightly less polar than C-H bonds. In reversed-phase chromatography, this can cause the deuterated standard (this compound) to elute slightly earlier than the unlabeled analyte.[9][10]
-
Solution 1: Modify Chromatographic Selectivity: Small adjustments to the mobile phase composition (e.g., changing the organic solvent ratio) or temperature can help to minimize the separation and achieve co-elution.
-
Solution 2: Reduce Column Efficiency: While counterintuitive, using a column with slightly lower resolving power (e.g., one with a larger particle size or shorter length) can cause the two peaks to merge, effectively forcing co-elution.[9] This can be a practical way to eliminate differential matrix effects.[9]
-
-
Differential Matrix Effects: If the analyte and internal standard separate chromatographically, even slightly, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.[11][12] This can compromise the accuracy of quantification.
-
Solution: The primary goal is to achieve co-elution using the methods described above. If separation cannot be avoided, a more rigorous sample clean-up procedure (e.g., solid-phase extraction) may be necessary to remove the interfering matrix components.
-
Experimental Protocols
Key HPLC/LC-MS Method Parameters for Rifaximin
The following table summarizes successful chromatographic conditions reported for the analysis of Rifaximin, which can serve as a starting point for method development and troubleshooting.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chromosil Symmetry C18 (150 x 4.6 mm, 5 µm)[2] | Gemini C18 (50 x 2.0 mm, 5 µm)[13] | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)[14] |
| Mobile Phase A | Phosphate Buffer (pH 4.0)[2] | 10 mM Ammonium Formate (in 0.1% Formic Acid)[13] | 10 mM Potassium Dihydrogen Orthophosphate (pH 5.0)[14] |
| Mobile Phase B | Acetonitrile[2] | Acetonitrile[13] | Acetonitrile[14] |
| Composition | 40:60 (A:B)[2] | 20:80 (A:B)[13] | Gradient[14] |
| Flow Rate | 1.0 mL/min[2] | 0.20 mL/min[13] | 1.0 mL/min[14] |
| Detection | UV at 292 nm[2] | MS/MS (MRM mode)[13] | UV at 258 nm[14] |
Protocol: Assessing Differential Matrix Effects
This protocol helps determine if the analyte (Rifaximin) and the internal standard (this compound) are affected differently by the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Rifaximin and this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established procedure. Spike the final, clean extract with Rifaximin and this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix sample with Rifaximin and this compound before the extraction procedure.
-
-
Analyze Samples: Inject multiple replicates of each set into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate this value separately for both Rifaximin and this compound.
-
-
Evaluate Results:
-
If the Matrix Effect (%) for both is close to 100%, matrix effects are negligible.
-
If the values are similar but not 100% (e.g., 75% for both), the internal standard is effectively compensating for the ion suppression/enhancement.
-
If the values are significantly different (e.g., 60% for Rifaximin and 90% for this compound), you have differential matrix effects . This indicates that the internal standard is not a reliable surrogate, and chromatographic conditions must be optimized to achieve co-elution.[11]
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor peak shape.
Caption: Differential matrix effects due to chromatographic separation.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
Improving sensitivity for Rifaximin quantification with Rifaximin-d6
Welcome to the technical support center for Rifaximin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the sensitive quantification of Rifaximin, particularly when using its deuterated internal standard, Rifaximin-d6.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Rifaximin quantification?
A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative analysis by mass spectrometry.[1] this compound is chemically identical to Rifaximin but has a different mass due to the deuterium (B1214612) atoms. This allows it to co-elute with Rifaximin during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This leads to improved accuracy, precision, and sensitivity of the quantification method.[1][2][3][4]
Q2: What are the typical mass transitions (MRM) for Rifaximin and this compound?
A2: The most commonly used protonated adducts [M+H]⁺ for Rifaximin and this compound are monitored in Multiple Reaction Monitoring (MRM) mode. The typical transitions are:
-
Rifaximin: m/z 786.4 → 754.4 or m/z 786.1 → 754.1
-
This compound: m/z 792.5 → 760.5 or m/z 792.5 → 760.4 or m/z 792.3 -> 760.0
Q3: How can I improve the sensitivity of my Rifaximin assay?
A3: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Employ a robust extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Use a high-efficiency column, such as a C18 column, and optimize the mobile phase to achieve good peak shape and separation from matrix interferences. Using UPLC systems can also improve separation and reduce matrix effects.
-
Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transitions to maximize signal intensity.
-
Mobile Phase Additives: Adding modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve ionization efficiency and signal intensity.
Q4: I am observing high variability in my results. What could be the cause?
A4: High variability can stem from several factors:
-
Inconsistent Sample Preparation: Ensure precise and consistent execution of the extraction procedure for all samples, standards, and quality controls.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of Rifaximin, leading to inaccurate results. The use of this compound helps to mitigate this, but significant matrix effects may still require further sample cleanup or chromatographic optimization.
-
Instrument Instability: Check for fluctuations in the LC pump flow rate, column temperature, and mass spectrometer performance.
-
Analyte Stability: Rifaximin may be unstable under certain conditions. Investigate its stability in the sample matrix and during storage.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. Rifaximin is an acidic compound; a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) can improve peak shape. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions with Stationary Phase | Use a column with end-capping or a different stationary phase chemistry. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize ion source parameters (e.g., spray voltage, temperature, gas flows). Ensure the mobile phase composition is conducive to good ionization (e.g., contains a proton source like formic acid for positive ESI). |
| Inefficient Sample Extraction | Evaluate and optimize the extraction method to improve recovery. Test different extraction solvents or SPE cartridges. |
| Matrix Suppression | Dilute the sample, improve sample cleanup, or adjust the chromatography to separate Rifaximin from co-eluting matrix components. |
| Incorrect MRM Transitions or Collision Energy | Infuse a standard solution of Rifaximin to confirm the optimal parent and product ions and to tune the collision energy. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix Interferences | Improve the selectivity of the sample preparation method to remove more interfering compounds. |
| Electronic Noise | Ensure proper grounding of the mass spectrometer and check for any sources of electronic interference. |
Experimental Protocols
Detailed Methodology for Rifaximin Quantification in Human Plasma
This protocol is a composite based on several validated methods.
1. Sample Preparation (Liquid-Liquid Extraction)
References
Rifaximin-d6 Stability & Analysis: Technical Support Center
Welcome to the technical support center for Rifaximin-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues and troubleshooting for analytical methods involving this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound, similar to its parent compound Rifaximin, is susceptible to degradation under certain conditions. Forced degradation studies on Rifaximin show it is particularly sensitive to acidic conditions and oxidation.[1][2][3] It is much more resistant to alkaline, thermal, and photolytic stress.[1] Therefore, exposure of this compound solutions to strong acids or oxidizing agents should be minimized during sample preparation and analysis.
Q2: What are the recommended storage and handling conditions for this compound solutions?
To ensure long-term stability, this compound solutions, particularly stock solutions, should be stored at low temperatures, such as -20°C.[4] For short-term use, such as during an analytical run, samples are generally stable at room temperature for up to 24 hours.[4] It is also advisable to use amber glass vials to protect the compound from potential photodegradation, even though it is considered relatively stable under photolytic conditions.[1][5]
Q3: I am observing a decreasing signal for this compound throughout my analytical run. What could be the cause?
A decreasing signal can indicate instability in the autosampler. This could be due to:
-
Temperature: If the autosampler is not temperature-controlled, prolonged exposure to ambient temperature could lead to slow degradation.
-
pH of the Sample Matrix: If the final sample solution is acidic, it could accelerate the degradation of this compound. Rifaximin has shown significant degradation in acidic media.[2][3]
-
Solvent Composition: Ensure the solvent used for the sample matrix is appropriate. Methanol (B129727) is a commonly used and effective solvent for Rifaximin.[4]
Q4: I'm seeing unexpected peaks in my chromatogram. Could these be related to this compound?
Unexpected peaks could be degradation products of this compound. Studies have identified several degradation products under stress conditions like acid hydrolysis and oxidation.[2][6][7] If you suspect degradation, it is recommended to run a fresh, newly prepared standard to compare the chromatograms. Another possibility is the presence of impurities in the standard itself or isotopic exchange, where deuterium (B1214612) atoms are replaced by protons from the solvent or matrix.[8]
Q5: My deuterated internal standard is not perfectly co-eluting with the parent analyte. Is this a problem?
While deuterated standards are expected to have very similar chromatographic behavior to the parent analyte, slight shifts in retention time can occur. This phenomenon, known as the "isotope effect," can sometimes lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement in the mass spectrometer.[8][9] If this is observed, optimizing the chromatographic method by adjusting the mobile phase or gradient may be necessary to improve co-elution.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Recommended Action |
| Column Overload | Reduce the injection volume or the concentration of the standard. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the molecule. For Rifaximin, methods have successfully used mobile phases with slightly acidic (e.g., 0.1% acetic acid) or buffered conditions (e.g., pH 4.0 phosphate (B84403) buffer).[4][11] Adjusting the pH may improve peak shape. |
| Column Degradation | The use of harsh mobile phases or samples can degrade the stationary phase over time. Replace the column with a new one of the same type. |
| Secondary Interactions | Interactions between the analyte and active sites on the column packing can cause tailing. Consider using a mobile phase modifier or a different column chemistry. |
Issue 2: Inconsistent or Low this compound Response
This troubleshooting guide follows a logical workflow to diagnose the root cause of a low or variable internal standard signal.
Caption: Troubleshooting decision tree for low this compound signal.
Quantitative Data Summary
The stability of Rifaximin is highly dependent on the stress condition applied. The following table summarizes degradation data from forced degradation studies, which serves as a proxy for the stability of this compound.
| Stress Condition | Reagent/Parameter | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 30 minutes (reflux at 60°C) | 70.46% | [2][7] |
| Alkali Hydrolysis | 0.05 M NaOH | 15 minutes (room temp) | 15.11% | [2][7] |
| Oxidative | 3% H₂O₂ | 1 hour (reflux at 80°C) | 24.18% | [2][7] |
| Thermal | Solid State | 7 days (80°C) | Stable | [7] |
| Photolytic | Sunlight | 4 hours | Stable | [7] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing accurate and stable stock and working solutions for use as an internal standard.
Caption: Workflow for preparing this compound stock and working solutions.
Materials:
-
This compound powder
-
HPLC-grade methanol[4]
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated analytical balance
-
Sonicator
-
Amber glass vials
Procedure:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 1.0 mg of this compound powder.
-
Quantitatively transfer the powder to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol and sonicate for 5-10 minutes until fully dissolved.[11]
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with methanol.
-
Cap and invert the flask several times to ensure homogeneity.
-
Transfer to an amber glass vial and store at -20°C.
-
-
Working Solution (e.g., 1 µg/mL):
-
Allow the stock solution to warm to room temperature.
-
Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (e.g., the initial mobile phase composition).
-
Cap and invert to mix. This solution is now ready for spiking into samples.
-
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijcpa.in [ijcpa.in]
- 6. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. benchchem.com [benchchem.com]
- 11. pharmascholars.com [pharmascholars.com]
Calibration curve issues with Rifaximin-d6 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Rifaximin-d6 calibration curves in LC-MS/MS analyses.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, offering potential causes and solutions.
Question 1: Why is my this compound calibration curve showing poor linearity (r² < 0.99)?
Possible Causes and Solutions:
Poor linearity in your calibration curve can stem from several factors, from sample preparation to data analysis. Here's a breakdown of potential issues and how to address them:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Solution: Carefully reprepare your calibration standards. Use calibrated pipettes and ensure thorough mixing at each dilution step. It is advisable to prepare fresh stock solutions.
-
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of Rifaximin and its internal standard, leading to ion suppression or enhancement. This "differential matrix effect" can occur even with a co-eluting internal standard.[1]
-
Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect.[1] This involves comparing the response of the analyte in a clean solvent to its response in a spiked blank matrix extract. If matrix effects are significant, consider further sample cleanup or matrix-matched calibrators.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Solution: Extend the calibration curve to include higher concentration standards to identify the point of saturation. If saturation is observed, the calibration range should be adjusted to the linear portion of the response.
-
-
Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.
-
Solution: Evaluate the data to see if a non-linear regression model, such as a quadratic fit, is more appropriate. Many LC-MS software packages offer this option. However, investigate the cause of non-linearity before resorting to a different model.[2]
-
Question 2: I'm observing a significant response for the unlabeled Rifaximin in my blank samples spiked only with this compound. What could be the cause?
Possible Causes and Solutions:
This issue points towards contamination of your internal standard with the unlabeled analyte.
-
Isotopic Impurity of the Internal Standard: The this compound standard may contain a small percentage of unlabeled Rifaximin.
-
Solution: Assess the contribution of the internal standard to the unlabeled analyte signal. Prepare a blank sample spiked with the this compound at the working concentration and analyze it. The response of the unlabeled Rifaximin should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[3] If it's higher, you may need to source a new batch of the internal standard with higher isotopic purity.
-
-
In-source Fragmentation or Isotopic Exchange: The deuterium (B1214612) atoms on the internal standard can sometimes exchange with protons from the solvent or matrix, a phenomenon known as back-exchange.[1] This is more likely if the deuterium labels are in chemically unstable positions.
-
Solution: To check for back-exchange, incubate the deuterated internal standard in a blank sample matrix under the same conditions as your analytical method and monitor for an increase in the signal of the non-deuterated analyte. If back-exchange is occurring, you may need to adjust the pH of your mobile phase or sample preparation to minimize this effect.
-
Question 3: My Rifaximin and this compound peaks are not co-eluting perfectly. Is this a problem?
Possible Causes and Solutions:
Yes, a lack of co-elution between the analyte and its deuterated internal standard can lead to inaccurate quantification due to differential matrix effects.
-
Chromatographic Conditions: The slight difference in polarity between the analyte and its deuterated analog can sometimes lead to chromatographic separation.
-
Solution: Optimize your chromatographic method to ensure co-elution. This can involve adjusting the mobile phase composition, the gradient profile, or the column temperature. Using a column with a different selectivity may also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for Rifaximin quantification in plasma?
A1: Published methods have demonstrated linearity for Rifaximin in human plasma over various ranges, for example, from 10 to 5000 pg/mL and 20 to 20000 pg/mL. Another study showed a linear range of 0.5-10 ng/ml. The appropriate range will depend on the sensitivity of your instrument and the expected concentrations in your samples.
Q2: What are the common mass transitions (MRM) for Rifaximin and this compound?
A2: A commonly used transition for Rifaximin is m/z 786.4 → 754.3. For this compound, the corresponding transition would be m/z 792.5 → 760.4.
Q3: What type of sample extraction is typically used for Rifaximin from plasma?
A3: Both protein precipitation and liquid-liquid extraction (LLE) have been successfully used. Acetonitrile (B52724) is often used for protein precipitation. For LLE, a mixture of methyl t-butyl ether and dichloromethane (B109758) has been reported.
Q4: What are some key parameters for a typical LC method for Rifaximin analysis?
A4: While method specifics can vary, here are some common starting points:
-
Column: A C18 column is frequently used.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate.
-
Flow Rate: Flow rates are typically in the range of 0.2 to 1 mL/min.
Data Presentation
Table 1: Typical LC-MS/MS Method Parameters for Rifaximin Analysis
| Parameter | Example Value | Reference |
| Analyte | Rifaximin | |
| Internal Standard | This compound | |
| Linearity Range | 10 - 5000 pg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Column | Gemini C18 (50 x 2.0 mm, 5 µm) | |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Formate (in 0.1% Formic Acid) (80:20, v/v) | |
| Flow Rate | 0.20 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transition (Rifaximin) | m/z 786.4 → 754.3 | |
| MRM Transition (this compound) | m/z 792.5 → 760.4 |
Experimental Protocols
Protocol 1: Preparation of Rifaximin Calibration Standards
-
Prepare a Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin reference standard in a suitable solvent (e.g., methanol) to achieve a final concentration of 1 mg/mL.
-
Prepare a Working Stock Solution (e.g., 1 µg/mL): Perform serial dilutions of the primary stock solution with the same solvent to obtain a working stock solution at a desired concentration.
-
Prepare Calibration Standards: Spike appropriate volumes of the working stock solution into a blank matrix (e.g., drug-free plasma) to prepare a series of calibration standards at different concentrations covering the desired analytical range.
-
Prepare Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration to be spiked into all samples (calibrators, QCs, and unknowns). A typical concentration might be 25 ng/mL.
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquoting: Pipette a known volume of your sample (e.g., 200 µL of plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a fixed volume of the this compound internal standard working solution to each sample.
-
Precipitation: Add a precipitating agent, such as acetonitrile (typically 3 volumes of the sample volume), to each tube.
-
Vortexing: Vortex the samples vigorously for a set period (e.g., 1 minute) to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration and improve peak shape.
-
Injection: Inject the final sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for poor calibration curve linearity.
Caption: A typical sample preparation workflow for Rifaximin analysis.
References
Addressing variability in Rifaximin-d6 internal standard response
Technical Support Center: Rifaximin-d6 Internal Standard
This guide provides troubleshooting advice and frequently asked questions to address variability in the response of the this compound internal standard during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of variability for the this compound internal standard response?
A1: For most bioanalytical methods, the coefficient of variation (%CV) for the internal standard (IS) response across a batch of samples should ideally be within ±20-30% of the average IS response for the entire analytical run. However, specific acceptance criteria can depend on the validation status of the assay and regulatory guidelines. Consistent IS response is crucial for ensuring the accuracy and precision of the quantification of Rifaximin.
Q2: What are the most common causes of this compound internal standard variability?
A2: The most frequent causes can be categorized into three main areas:
-
Sample Preparation: Inconsistent pipetting, incomplete protein precipitation, or variable extraction recovery between samples.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).
-
Instrumentation Issues: Inconsistent injection volumes, ion source contamination, or fluctuations in the mass spectrometer's performance.
Q3: Can the stability of this compound be a factor in response variability?
A3: Yes, the chemical stability of this compound can influence its response. As a deuterated analog of Rifaximin, its stability is expected to be similar. Factors such as prolonged exposure to light, extreme pH conditions during sample processing, or repeated freeze-thaw cycles of stock solutions can lead to degradation and, consequently, a variable response.
Q4: How can I differentiate between matrix effects and other sources of variability?
A4: A post-extraction addition experiment is a common method to investigate matrix effects. In this experiment, the internal standard is added to the sample after the extraction process. If the variability in the IS response decreases significantly compared to when it is added before extraction, it strongly suggests that matrix effects are the primary cause of the variability.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving variability in your this compound internal standard response.
Initial Assessment: Internal Standard Response Monitoring
Before proceeding with extensive troubleshooting, it is essential to systematically evaluate the internal standard response across an analytical batch.
Table 1: Internal Standard Response Acceptance Criteria
| Parameter | Acceptance Limit | Implication of Failure |
| %CV of IS Response | ≤ 15-20% | Indicates systematic or random error. |
| IS Response Drift | Within ±30% of mean | Suggests a gradual change in instrument sensitivity. |
| IS Response in Blanks | No significant peak | Presence indicates contamination or carryover. |
Troubleshooting Workflow
The following workflow provides a step-by-step process for identifying the root cause of this compound variability.
Caption: A flowchart outlining the systematic troubleshooting process.
Detailed Experimental Protocols
Objective: To determine if matrix effects are the cause of IS variability.
Methodology:
-
Prepare two sets of samples:
-
Set A (Pre-extraction spike): Add this compound to the biological matrix before the extraction procedure (e.g., protein precipitation or liquid-liquid extraction).
-
Set B (Post-extraction spike): Perform the extraction procedure on the blank biological matrix. Add this compound to the resulting supernatant/extract.
-
-
Prepare a reference set:
-
Set C (Neat solution): Spike this compound into the final reconstitution solvent.
-
-
Analyze all three sets using the established LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Table 2: Interpretation of Post-Extraction Addition Results
| Matrix Effect (%) | Interpretation | Recommended Action |
| 85% - 115% | No significant matrix effect. | Investigate other causes (sample prep, instrument). |
| < 85% | Ion Suppression | Optimize chromatography to separate from interferences, or use a more rigorous sample cleanup method. |
| > 115% | Ion Enhancement | Dilute the sample, or improve sample cleanup. |
Objective: To assess the stability of this compound under specific experimental conditions.
Methodology:
-
Prepare this compound stock and working solutions.
-
Expose aliquots of the working solution to various conditions that mimic the sample preparation workflow:
-
Bench-top stability at room temperature for varying durations.
-
Freeze-thaw stability by cycling between -20°C/-80°C and room temperature for multiple cycles.
-
Autosampler stability by leaving samples in the autosampler for the expected duration of an analytical run.
-
-
Analyze the treated samples against a freshly prepared working solution.
-
Compare the peak areas. A significant decrease in peak area (>15%) in the stressed samples compared to the fresh sample indicates instability.
Potential Causes and Solutions
The diagram below illustrates the relationship between potential causes, their diagnosis, and recommended solutions.
Caption: A logical diagram connecting causes, diagnosis, and solutions.
Validation & Comparative
Rifaximin Bioanalytical Method Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated bioanalytical methods for the quantification of Rifaximin, utilizing its deuterated internal standard, Rifaximin-d6. The information presented is collated from peer-reviewed scientific literature to assist in the selection and implementation of a suitable analytical method for pharmacokinetic and other research applications.
Comparative Performance of Validated Methods
Two distinct Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods are detailed below, showcasing different approaches to sample preparation and chromatographic conditions. The performance characteristics of each method are summarized for direct comparison.
| Parameter | Method 1 | Method 2 |
| Linearity Range | 20 - 20,000 pg/mL[1][2] | 10 - 5,000 pg/mL[3] |
| Intra-day Precision (%CV) | 0.6 - 2.6%[1][2] | Not explicitly stated |
| Inter-day Precision (%CV) | 2.2 - 5.6% | Not explicitly stated |
| Accuracy | 95.7 - 105.0% | Not explicitly stated |
| Correlation Coefficient (r²) | > 0.9995 | 1.000 |
| Sample Volume | 400 µL human plasma | Not explicitly stated |
| Internal Standard | This compound | This compound |
Experimental Protocols
Detailed methodologies for the two compared analytical methods are provided below. These protocols are based on published studies and offer a step-by-step guide for laboratory implementation.
Method 1: Liquid-Liquid Extraction with HPLC-MS/MS
This method employs a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by analysis using High-Performance Liquid Chromatography coupled with tandem mass spectrometry.
Sample Preparation:
-
To 400 µL of human plasma, add the internal standard (this compound) solution.
-
Acidify the samples.
-
Perform liquid-liquid extraction using a mixture of methyl t-butyl ether and dichloromethane (B109758) (75:25 v/v).
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm
-
Mobile Phase: Isocratic mixture of 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile (B52724) (20:80 v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Elution Time: Approximately 3.3 ± 0.2 min for both Rifaximin and this compound
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Rifaximin: m/z 786.4 → 754.4
-
This compound: m/z 792.5 → 760.5
-
Method 2: One-Step Liquid-Liquid Extraction with LC-MS/MS
This method utilizes a simplified one-step liquid-liquid extraction for sample preparation.
Sample Preparation:
-
The analyte and internal standard (this compound) are extracted from human plasma using a one-step liquid-liquid extraction.
-
An aliquot of the extract is injected into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: Gemini C18, 50 x 2.0 mm, 5 µm
-
Mobile Phase: Isocratic mixture of acetonitrile and 10 mM ammonium formate in 0.1% formic acid (80:20, v/v)
-
Flow Rate: 0.20 mL/min
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Rifaximin: m/z 786.4 → 754.3
-
This compound: m/z 792.5 → 760.4
-
Bioanalytical Method Validation Workflow
The following diagram illustrates the general workflow for the validation of a bioanalytical method, a critical process in drug development to ensure reliable data for pharmacokinetic and toxicokinetic studies.
Caption: General workflow of bioanalytical method validation.
References
Comparative Analysis of Rifaximin Assays: A Cross-Validation Review of Internal Standards
For Immediate Release
This guide provides a detailed comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rifaximin (B1679331) in human plasma, each employing a different internal standard (IS): Metoprolol and Rifaximin-d6. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays for Rifaximin.
While a direct head-to-head cross-validation study was not identified in the reviewed literature, this guide consolidates and compares the performance data from individual validation studies to offer insights into the relative merits of each approach. The selection of an appropriate internal standard is critical for compensating for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.
Method 1: Rifaximin Assay using Metoprolol as an Internal Standard
This method utilizes Metoprolol, a beta-blocker, as the internal standard. The choice of a non-structurally analogous internal standard is often based on its chromatographic behavior and ionization efficiency relative to the analyte.
Experimental Protocol
A liquid chromatography-mass spectrometry method (LC-MS/MS) for the quantitative determination of rifaximin in human plasma was developed and validated using Metoprolol as an internal standard[1]. Sample preparation involved protein precipitation with acetonitrile[1]. Chromatographic separation was achieved on a RESTEK Pinnacle C18 column (50 mm x 2.1mm, 5 µm) with a mobile phase consisting of 15 mM ammonium (B1175870) acetate (B1210297) (pH 4.32) and methanol[1]. Quantification was performed in positive ion mode using multiple reaction monitoring (MRM) of the transitions m/z 786.1 → 754.1 for Rifaximin and m/z 268.3 → 116.1 for Metoprolol[1].
Performance Data
| Validation Parameter | Performance |
| Linearity Range | 0.5 - 10 ng/mL |
| Correlation Coefficient (r) | 0.9992 |
| Accuracy | 98.2% - 109% |
| Within-day Precision | < 3.9% |
| Between-day Precision | < 8.9% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Data sourced from Zhang et al., 2007[1].
Experimental Workflow
Workflow with Metoprolol IS
Method 2: Rifaximin Assay using this compound as an Internal Standard
This method employs this compound, a stable isotope-labeled (SIL) version of the analyte, as the internal standard. SIL internal standards are often considered the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte, leading to more effective compensation for matrix effects and variability in extraction and ionization.
Experimental Protocol
A sensitive and specific LC-MS/MS method for the quantification of Rifaximin in human plasma using this compound as the internal standard has been developed and validated[2][3]. The sample preparation involved a liquid-liquid extraction (LLE) with a mixture of methyl t-butyl ether and dichloromethane (B109758) (75:25 v/v)[4]. Chromatographic separation was performed on a C18 column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or Gemini C18, 50 x 2.0 mm, 5 µm) with an isocratic mobile phase of acetonitrile (B52724) and 10 mM ammonium formate[2][4]. The detection was carried out using an electrospray ionization source in positive mode with MRM transitions of m/z 786.4 → 754.3 for Rifaximin and m/z 792.5 → 760.4 for this compound[2].
Performance Data
| Validation Parameter | Performance (Study 1) | Performance (Study 2) |
| Linearity Range | 20 - 20000 pg/mL | 10 - 5000 pg/mL |
| Correlation Coefficient (r²) | > 0.9995 | 1.000 |
| Accuracy | 95.7% - 105.0% | Not explicitly stated |
| Intra-day Precision | 0.6% - 2.6% | Not explicitly stated |
| Inter-day Precision | 2.2% - 5.6% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | 10 pg/mL |
| Recovery | 88.79 ± 2.43% | Not explicitly stated |
Data sourced from Challa et al., 2010 and Park et al.[2][4].
Experimental Workflow
References
Rifaximin Analysis: A Comparative Guide to Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Rifaximin (B1679331), focusing on the use of Rifaximin-d6 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and comparing its performance with alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Performance Comparison: Linearity and Range
The selection of an analytical method is critically dependent on its performance characteristics. Here, we compare the linearity and analytical range of various methods for Rifaximin quantification. The use of a deuterated internal standard like this compound in LC-MS/MS methods generally provides higher sensitivity and a wider dynamic range compared to methods without an internal standard.
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | This compound | 20 - 20,000 pg/mL | > 0.9995[1][2][3] |
| LC-MS/MS | This compound | 10 - 5,000 pg/mL | 1.000[4] |
| LC-MS/MS | Metoprolol | 0.5 - 10 ng/mL | 0.9992[5] |
| HPLC-UV | None | 0.03 - 30 µg/mL | 0.9999 |
| HPLC-UV | None | 10 - 60 µg/mL | 0.999 |
| HPLC-UV | None | 50 - 350 µg/mL | Not Specified |
| UV-Vis Spectrophotometry | None | 10 - 30 µg/mL | > 0.9999 |
| UV-Vis Spectrophotometry | None | 2 - 10 µg/mL | 0.998 |
Experimental Protocols
Detailed methodologies for the primary and alternative analytical techniques are provided below.
LC-MS/MS with this compound Internal Standard
This method is highly sensitive and specific, making it suitable for bioanalytical applications where low concentrations of Rifaximin in complex matrices like human plasma are expected.
a. Sample Preparation (Human Plasma)
-
To 400 µL of human plasma in a centrifuge tube, add the this compound internal standard.
-
Acidify the samples.
-
Perform a liquid-liquid extraction using a mixture of methyl tert-butyl ether and dichloromethane (B109758) (75:25 v/v).
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
-
LC Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile (B52724) (20:80 v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: Not specified.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions (MRM):
-
Rifaximin: m/z 786.4 → 754.4
-
This compound: m/z 792.5 → 760.5
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the analysis of pharmaceutical dosage forms.
a. Sample Preparation (Tablets)
-
Weigh and finely powder 20 Rifaximin tablets to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Rifaximin and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the diluent (mobile phase), sonicate to dissolve, and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm filter.
-
Further dilute the filtered solution with the diluent to achieve a concentration within the calibration range.
b. Chromatographic Conditions
-
LC Column: Chromosil Symmetry C18 (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Phosphate buffer (pH 4.0) and acetonitrile (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 292 nm.
-
Injection Volume: 20 µL.
UV-Visible Spectrophotometry
This is a simple and cost-effective method for the quantification of Rifaximin in bulk drug and pharmaceutical preparations, though it is less specific than chromatographic methods.
a. Sample Preparation (Tablets)
-
Weigh and powder 20 tablets.
-
Weigh a quantity of powder equivalent to 50 mg of Rifaximin and dissolve it in a 50 mL volumetric flask with methanol (B129727) to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare a working standard solution of 100 µg/mL.
-
Prepare a series of dilutions from the working standard solution in the desired concentration range (e.g., 2, 4, 6, 8, 10 µg/mL) using the appropriate solvent (e.g., 0.1N HCl).
b. Spectrophotometric Conditions
-
Instrument: UV-Visible Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): ~440 nm (in 0.1N HCl).
-
Blank: The solvent used for dilution (e.g., 0.1N HCl).
-
Measurement: Record the absorbance of the standard and sample solutions at the λmax.
Rifaximin's Mechanism of Action: PXR Activation
Rifaximin is a gut-specific activator of the human pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a key role in the detoxification of foreign substances and modulation of inflammatory responses. The activation of PXR by Rifaximin leads to the downstream regulation of target genes, which is believed to contribute to its therapeutic effects in gastrointestinal disorders. One of the significant consequences of PXR activation is the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Rifaximin activates PXR, leading to gene transcription and NF-κB inhibition.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Determination of Rifaximin in Human Plasma Using Tandem Mass Spectrometry Detection | Semantic Scholar [semanticscholar.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Sensitive quantification of rifaximin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Rifaximin Quantification: A Comparative Analysis of Detection and Quantification Limits with Rifaximin-d6
For researchers, scientists, and drug development professionals engaged in the analysis of Rifaximin, an antibiotic with localized action in the gastrointestinal tract, achieving high sensitivity and accuracy is paramount. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for Rifaximin, with a focus on methods employing its deuterated internal standard, Rifaximin-d6. The use of a stable isotope-labeled internal standard like this compound is a preferred method in quantitative analysis, particularly in complex matrices, as it effectively compensates for variability in sample preparation and instrument response.
Comparative Performance: Limit of Detection and Quantification
The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the LOD and LOQ values for Rifaximin determined by various analytical methods, highlighting the performance when this compound is utilized as an internal standard.
| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Human Plasma | This compound | 20 pg/mL | 20 pg/mL | [1][2] |
| LC-MS/MS | Human Plasma | This compound | - | 10 pg/mL | |
| LC-MS/MS | Animal Tissues (muscle, liver, kidney, fat), Milk, Eggs | This compound | 5 µg/kg | 10 µg/kg | [3] |
| RP-HPLC | Pharmaceutical Dosage Form | Not specified | 0.081 µg/mL | 0.246 µg/mL | [4] |
| RP-HPLC | Pharmaceutical Dosage Form | Not specified | 0.03 µg/mL | 0.1060 µg/mL | [5] |
| HPLC | Serum | Not specified | 0.009 µg/mL | 0.03 µg/mL | [6] |
| RP-HPLC | Pharmaceutical Dosage Form | Not specified | 0.238 µg/mL | 0.786 µg/mL | [7][8] |
| Spectrophotometry | Tablets | Not specified | 1.39 µg/mL (1.39 mg/L) | 4.22 µg/mL (4.22 mg/L) | [9][10] |
Experimental Protocols
The following are detailed methodologies for the quantification of Rifaximin, with a specific focus on the highly sensitive LC-MS/MS method employing this compound.
LC-MS/MS Method for Rifaximin in Human Plasma
This method is suitable for pharmacokinetic studies requiring high sensitivity.
1. Sample Preparation:
-
A liquid-liquid extraction is performed on plasma samples.
-
Samples are acidified and extracted using a mixture of methyl t-butyl ether and dichloromethane (B109758) (75:25 v/v).[1]
-
The organic layer is separated, evaporated to dryness under nitrogen, and the residue is reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or Gemini C18 (50 x 2.0 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile (B52724) (20:80 v/v).[1][2]
-
Column Temperature: 30°C.[1]
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
Experimental Workflow
The following diagram illustrates the key steps involved in the quantification of Rifaximin using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for Rifaximin quantification by LC-MS/MS with an internal standard.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. impactfactor.org [impactfactor.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] DEVELOPMENT AND VALIDATION OF THE STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR RIFAXIMIN -AN ANTIBIOTIC | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Rifaximin in Tablets by Spectrophotometric Method Ecofriendly in Ultraviolet Region - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating HPLC Methods for Rifaximin and its Degradants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Rifaximin and its degradation products. The information presented is collated from multiple studies to assist researchers and analytical scientists in selecting and developing robust analytical methods for quality control and stability testing of Rifaximin.
Comparison of Chromatographic Conditions
A variety of HPLC methods have been developed and validated for the determination of Rifaximin in the presence of its degradants. The following table summarizes the key chromatographic parameters from several published methods, offering a side-by-side comparison to aid in method selection and development.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Symmetry C18 (150x4.6mm, 5µ)[1] | C18 column[2] | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)[3] | Inertsil C18 (250 x 4.6 mm, 5µ)[4] | Eclipse Plus C18 (150 mm x 4.6 mm)[5] |
| Mobile Phase | Methanol (B129727): Phosphate buffer pH 3 (65:35 v/v) | Aqueous tetra butyl ammonium (B1175870) hydrogen sulphate: Methanol (10:90, v/v) | Gradient elution with 10 mM potassium dihydrogen orthophosphate (pH 5.0) and acetonitrile | Sodium acetate (B1210297) buffer:Acetonitrile (60:40 v/v, pH 5.0) | Purified water + 0.1% glacial acetic acid and ethanol (B145695) (52:48 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 454 nm | 454 nm | 258 nm | 293 nm | 290 nm |
| Retention Time (Rifaximin) | 2.262 min | Not Specified | Not Specified | 3.489 min | 5.5 min |
Performance Comparison
The performance of a stability-indicating method is assessed through various validation parameters as per ICH guidelines. This table compares the reported performance characteristics of different HPLC methods for Rifaximin.
| Parameter | Method A | Method B | Method C |
| Linearity Range (µg/mL) | 1.0–200 | 1.0-300 | 20-80 |
| Correlation Coefficient (R²) | 0.9999 | 0.9998 | 0.9997 |
| LOD (µg/mL) | 0.238 | 0.289 | 0.7129 |
| LOQ (µg/mL) | 0.786 | 0.891 | 2.160 |
| Precision (%RSD) | Intra-day: 0.28-0.55, Inter-day: 0.68-0.81 | Not Specified | Not Specified |
| Accuracy (% Recovery) | Good agreement with labelled amount | Not Specified | Not Specified |
Rifaximin Degradation Profile
Forced degradation studies are crucial for developing a stability-indicating method. Rifaximin has been subjected to various stress conditions to induce degradation.
Summary of Forced Degradation Studies:
-
Acid Hydrolysis: Rifaximin is highly susceptible to acidic conditions, showing significant degradation. One study reported 70.46% degradation under acidic stress.
-
Alkaline Hydrolysis: The drug is more resistant to alkaline conditions compared to acidic stress. Degradation of 15.11% has been observed.
-
Oxidative Degradation: Rifaximin shows susceptibility to oxidation. One study reported 24.18% degradation under oxidative stress. Another study identified five degradation products under these conditions.
-
Thermal Degradation: The drug is relatively stable under thermal stress.
-
Photolytic Degradation: Rifaximin is generally resistant to photolytic degradation.
LC-MS studies have been employed to identify the mass-to-charge ratio (m/z) of the degradation products formed under different stress conditions. For instance, in one study, four degradants were identified under acid stress, three under alkali stress, and five under oxidative stress.
Experimental Protocols
This section provides a generalized methodology for performing a stability-indicating HPLC analysis of Rifaximin based on the reviewed literature.
1. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Rifaximin reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.
-
Sample Solution: For bulk drug, prepare a solution of known concentration in a suitable solvent. For dosage forms, weigh and finely powder not fewer than 20 tablets. An amount of powder equivalent to a single dose is then dissolved in a suitable solvent, sonicated, and filtered to obtain a clear solution.
2. Forced Degradation Studies:
-
Acid Degradation: Treat the drug solution with an acid (e.g., 0.1 M HCl) and reflux for a specified period.
-
Base Degradation: Treat the drug solution with a base (e.g., 0.1 M NaOH) and reflux for a specified period.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) and keep it at room temperature or reflux for a specified time.
-
Thermal Degradation: Expose the solid drug to dry heat in an oven at a specific temperature (e.g., 100°C) for a defined duration.
-
Photolytic Degradation: Expose the drug solution or solid drug to UV radiation or sunlight for a specific period.
After exposure to stress conditions, the solutions are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for HPLC analysis.
3. Chromatographic Analysis:
-
Inject the standard, sample, and degraded solutions into the HPLC system.
-
Run the chromatogram according to the selected method's parameters (column, mobile phase, flow rate, and detection wavelength).
-
Analyze the chromatograms for the retention time of Rifaximin and the presence of any degradation product peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main drug peak.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and validation of a stability-indicating HPLC method for Rifaximin.
Caption: Workflow for Stability-Indicating HPLC Method Development.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Rifaximin-d6
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Rifaximin-d6, a deuterated form of the antibiotic Rifaximin, requires careful consideration for its disposal due to its potential health hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Hazard Profile of this compound
The Safety Data Sheet (SDS) for this compound indicates several health hazards.[1] It is suspected of damaging fertility or the unborn child and is harmful if it comes into contact with the skin or is inhaled.[1] Due to these potential risks, it is crucial to prevent its release into the environment. The SDS explicitly states that this compound should not be allowed to enter sewers, surface water, or ground water.[1]
Quantitative Hazard Data is not available in the provided search results.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by federal and state agencies to protect public health and the environment.[2][3][4] In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[4] Given the hazard profile of this compound, it should be managed as a hazardous waste. A common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[3][4]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is based on general guidelines for hazardous pharmaceutical waste and should be performed in accordance with institutional policies and local regulations.
Experimental Protocol: this compound Disposal
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5][6] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]
-
Containment: All waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, wipes), must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with non-hazardous waste. It should be segregated for chemical waste disposal.
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard warnings (e.g., "Reproductive Toxicity," "Harmful if Inhaled/In Contact with Skin").
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]
-
Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[7]
-
Incineration: The recommended final disposal method for hazardous pharmaceutical waste is incineration by a licensed facility.[3][7] Your EHS or waste disposal vendor will ensure this is carried out in compliance with regulations.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal vendor, in accordance with your institution's policies and regulatory requirements.[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can effectively manage and dispose of this compound waste, thereby minimizing health risks and ensuring environmental compliance. Always consult your institution's specific safety protocols and the latest regulatory guidelines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. zellbio.eu [zellbio.eu]
- 6. fishersci.com [fishersci.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Rifaximin-d6
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Rifaximin-d6, a deuterated internal standard for the potent, broad-spectrum antibiotic Rifaximin. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. This compound is classified as a potent pharmaceutical compound and presents significant health risks, including suspected damage to fertility or an unborn child, and is harmful if it comes into contact with skin or is inhaled.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure through inhalation, dermal contact, and ingestion. The following table summarizes the required PPE, categorized by the level of protection.
| PPE Category | Item | Specifications and Recommendations |
| Primary Containment | Chemical Fume Hood | All handling of this compound powder and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respiratory Protection | N95 or higher-rated respirator | To be worn at all times when handling the powdered form of this compound, even within a fume hood. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon any suspected contamination.[2] |
| Body Protection | Disposable Lab Coat or Gown | A dedicated, disposable lab coat or gown should be worn over personal clothing to prevent contamination. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are not sufficient. Chemical splash goggles that form a seal around the eyes are required. |
Operational Plan: From Receipt to Disposal
A structured, multi-phase approach is essential for the safe handling of this compound. The following procedural steps provide a clear workflow for laboratory operations.
Phase 1: Preparation and Stock Solution
-
Restricted Access: Designate a specific area within the laboratory for the handling of this compound. Access should be restricted to authorized personnel only.
-
Pre-Handling Check: Before handling, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Weighing: Tare a clean, sealable container inside the chemical fume hood. Carefully weigh the required amount of this compound powder. Minimize the creation of dust.
-
Solubilization: this compound is slightly soluble in methanol (B129727) and chloroform.[3] To prepare a stock solution, add the appropriate solvent to the weighed this compound in the fume hood. Cap the container securely and vortex until dissolved. A common stock solution concentration is 100 µg/mL in methanol.[3]
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols. Store at -20°C in a designated and labeled freezer.
Phase 2: Experimental Use (Example: LC-MS/MS Sample Preparation)
The following is a representative protocol for the preparation of a plasma sample for LC-MS/MS analysis, where this compound is used as an internal standard.
-
Sample Aliquoting: In a polypropylene (B1209903) tube, add a precise volume of the plasma sample to be analyzed.
-
Internal Standard Spiking: Add a small, precise volume of the this compound stock solution to the plasma sample.
-
Protein Precipitation/Extraction: Add the appropriate precipitation/extraction solvent (e.g., a mixture of methyl t-butyl ether and dichloromethane).[3]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation and extraction of the analyte and internal standard. Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Phase 3: Decontamination and Disposal
-
Surface Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. Use a suitable cleaning agent, such as a detergent solution followed by a solvent rinse (e.g., 70% ethanol), to thoroughly clean the work area.
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, pipette tips, and paper towels, must be collected in a designated hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Protocol: There are no specific published protocols for the chemical deactivation of this compound in a laboratory setting. Therefore, all waste containing this compound must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
Spills: In the event of a spill, evacuate the immediate area and alert your supervisor and laboratory safety officer. If you are trained and it is safe to do so, use a chemical spill kit to contain and clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent pharmaceutical compound this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
